molecular formula C9H8BrClN2 B15552672 5-Br-4-Cl-Pyrrolo-pyroxypyridine

5-Br-4-Cl-Pyrrolo-pyroxypyridine

货号: B15552672
分子量: 259.53 g/mol
InChI 键: HIMILBOOXZSIPP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Br-4-Cl-Pyrrolo-pyroxypyridine is a useful research compound. Its molecular formula is C9H8BrClN2 and its molecular weight is 259.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C9H8BrClN2

分子量

259.53 g/mol

IUPAC 名称

5-bromo-4-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H8BrClN2/c1-2-5-3-12-9-7(5)8(11)6(10)4-13-9/h3-4H,2H2,1H3,(H,12,13)

InChI 键

HIMILBOOXZSIPP-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a core component of several approved drugs, and understanding the physicochemical properties of its derivatives is paramount for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, detailed experimental protocols for their determination, and insights into its role in relevant signaling pathways.

Core Physical Properties

The physical characteristics of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine are essential for its handling, characterization, and application in synthetic chemistry. A summary of these properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [1]
Appearance Yellow solid/powder[2]
Melting Point 221-225 °C[1]
Boiling Point 384.3 °C at 760 mmHg[1]
Density 2.0±0.1 g/cm³[1]
Solubility Slightly soluble in water[1]
CAS Number 22276-95-5[1][3]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific equipment available.

Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A common synthetic route to 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Chloroform

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 0.02 mol) in chloroform (e.g., 75 mL) in a round-bottom flask equipped with a reflux condenser.[3]

  • Add N-bromosuccinimide (e.g., 0.02 mol) to the solution.[3]

  • Reflux the resulting mixture for approximately 1 hour.[3]

  • After cooling to room temperature, a precipitate will form.[3]

  • Collect the precipitate by filtration.

  • Dry the collected solid under reduced pressure to yield 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]

Characterization Workflow

The identity and purity of the synthesized 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine should be confirmed using standard analytical techniques.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine N-Bromosuccinimide reaction Bromination Reaction start->reaction workup Filtration and Drying reaction->workup product 5-Bromo-4-chloro-7H- pyrrolo[2,3-d]pyrimidine workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms purity Purity Assessment (e.g., HPLC) nmr->purity ms->purity

A typical workflow for the synthesis and characterization of the target compound.
Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Büchi B-540 or similar)[2]

  • Capillary tubes

Procedure:

  • Finely powder a small amount of the dried 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rapid rate initially to determine an approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate measurement, heat the block at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[4]

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.[4]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent.

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Solvent of interest (e.g., water, DMSO, ethanol)

  • Vials with screw caps

  • Shaker or agitator at a constant temperature

  • Centrifuge or filtration system (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of solid 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.[5]

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[5]

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.[5]

  • Carefully take an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of the dissolved compound using a pre-established calibration curve.

Role in Kinase Inhibition and Signaling Pathways

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This is due to its structural similarity to adenine, the purine core of ATP, allowing it to compete with ATP for binding to the kinase active site. Derivatives of this scaffold have been successfully developed as inhibitors of several important kinase families, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[6][7][8][9]

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent JAK inhibitors.[8][10]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT (dimer) stat->stat_p Dimerization nucleus Nucleus stat_p->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->jak Inhibition

Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers, making it a key target for anti-cancer therapies. Pyrrolo[2,3-d]pyrimidine derivatives have been extensively investigated as EGFR inhibitors.[7][11][12]

G egf EGF egfr EGFR egf->egfr Binding & Dimerization pi3k PI3K egfr->pi3k Activation ras Ras egfr->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->egfr Inhibition of Tyrosine Kinase Domain

Mechanism of action of a pyrrolo[2,3-d]pyrimidine-based EGFR inhibitor.

Conclusion

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a valuable building block in the development of targeted therapeutics. Its physical properties are well-defined, and its synthesis is achievable through established chemical methods. The core pyrrolo[2,3-d]pyrimidine scaffold has demonstrated significant potential as a privileged structure for the inhibition of key signaling pathways implicated in major diseases. This technical guide serves as a foundational resource for researchers working with this compound, providing essential data and protocols to facilitate further investigation and drug discovery efforts.

References

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in the synthesis of targeted therapeutics. This document details its chemical identity, physicochemical properties, synthesis protocols, and its pivotal role in the development of Janus kinase (JAK) inhibitors.

Chemical Structure and IUPAC Name

  • IUPAC Name: 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Synonyms: 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine, 7-Bromo-6-chloro-7-deazapurine

  • CAS Number: 22276-95-5

  • Molecular Formula: C₆H₃BrClN₃

  • Chemical Structure:

    Chemical structure of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic properties of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValue
Molecular Weight 232.47 g/mol
Appearance Yellow to off-white solid/powder[1]
Melting Point 221-225 °C[2][3]
Boiling Point 384.3 °C at 760 mmHg (Predicted)[3]
Density 2.0 ± 0.1 g/cm³ (Predicted)[3]
pKa 9.43 ± 0.20 (Predicted)[4]
Water Solubility Slightly soluble[2][3][4]
Storage Conditions Inert atmosphere, 2-8°C
¹H NMR (400 MHz, DMSO-d6) δ 12.97 (s, 1H), 8.62 (s, 1H), 7.95 (s, 1H)[3]
Mass Spectrometry ESI-MS m/z: [M+H]⁺ calculated for C₆H₄BrClN₃⁺ 231.93, found 231.92[3]

Note: ¹³C NMR and IR spectral data are available from various chemical suppliers, though specific peak assignments are not consistently published in open literature.[5][6]

Role in Drug Development: An Intermediate for Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[7] 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is not an active pharmaceutical ingredient itself but serves as a crucial building block for the synthesis of these complex molecules. The bromine and chlorine atoms provide two distinct reaction handles for sequential cross-coupling reactions, allowing for the controlled introduction of various substituents.

This compound is a well-established intermediate in the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases like rheumatoid arthritis.[2][8] The JAK-STAT signaling pathway is a critical cascade in immune cell activation, and its inhibition can modulate inflammatory responses.

Below is a diagram illustrating the JAK-STAT signaling pathway and the inhibitory action of drugs synthesized from the target compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 5. Translocation Tofacitinib Tofacitinib (Synthesized from 5-bromo-4-chloro-7H- pyrrolo[2,3-d]pyrimidine) Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Transcription Gene Transcription (Pro-inflammatory cytokines) DNA->Transcription 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and point of inhibition.

Experimental Protocols & Workflows

Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the electrophilic bromination of the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Reaction Scheme: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + N-Bromosuccinimide (NBS) → 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), dry

  • Dimethylformamide (DMF) can also be used as a solvent[3]

Procedure:

  • A suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 0.49 g, 3.2 mmol) in dry dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.[3]

  • N-Bromosuccinimide (e.g., 0.68 g, 3.8 mmol, 1.2 equivalents) is added to the suspension.[3]

  • The reaction mixture is stirred at room temperature for approximately 2.5 hours.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting suspension is diluted with additional dichloromethane.[3]

  • The precipitate is collected by filtration, washed with dichloromethane, and dried under reduced pressure to yield the product as a solid.

The workflow for this synthesis is visualized below.

Synthesis_Workflow Start Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Solvent Suspend in dry Dichloromethane (DCM) Start->Solvent Reagent Add N-Bromosuccinimide (NBS) Solvent->Reagent Reaction Stir at Room Temperature (~2.5 hours) Reagent->Reaction Workup Dilute, Filter & Wash with DCM Reaction->Workup Product Final Product: 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Workup->Product

Caption: Workflow for the synthesis of the target compound.

Application Workflow: Synthesis of a Tofacitinib Precursor

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile intermediate. While multiple synthetic routes to Tofacitinib exist, a common strategy involves sequential reactions at the C4 (chloro) and C5 (bromo) positions. The chloro group is typically displaced first via nucleophilic aromatic substitution (SNAᵣ), followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) at the bromo position.

The following diagram illustrates a generalized workflow for its use in building a more complex molecule, representing a key step in the synthesis of kinase inhibitors.

Application_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Palladium-Catalyzed Cross-Coupling cluster_step3 Step 3: Deprotection / Further Functionalization Start 5-Bromo-4-chloro-7H- pyrrolo[2,3-d]pyrimidine Reaction1 Reaction at C4-Cl (Base, Solvent e.g., DIPEA, NMP) Start->Reaction1 Amine Amine Nucleophile (e.g., protected piperidine derivative) Amine->Reaction1 Intermediate1 5-Bromo-4-amino-substituted Intermediate Reaction1->Intermediate1 Reaction2 Suzuki Coupling at C5-Br (Pd Catalyst, Base, Solvent) Intermediate1->Reaction2 BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->Reaction2 Intermediate2 Di-substituted Pyrrolopyrimidine (Kinase Inhibitor Core) Reaction2->Intermediate2 FinalSteps Removal of Protecting Groups & Final Modifications Intermediate2->FinalSteps FinalProduct Active Pharmaceutical Ingredient (e.g., Tofacitinib) FinalSteps->FinalProduct

Caption: Generalized workflow for synthesizing kinase inhibitors.

References

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Core Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the purine base in ATP, making it an ideal scaffold for the development of ATP-competitive kinase inhibitors.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role in the development of targeted therapies, particularly Janus kinase (JAK) inhibitors.

Chemical and Physical Properties

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature with limited solubility in water.[2] A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
CAS Number 22276-95-5[2][3]
Molecular Formula C₆H₃BrClN₃[2]
Molecular Weight 232.47 g/mol [2]
Melting Point 221-225 °C[2]
Appearance Off-white to light brown solid[2]
Solubility Slightly soluble in water[2]

Application in Drug Development: A Gateway to Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, most notably for its role in the development of Janus kinase (JAK) inhibitors.[1] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity and inflammation.[4][5] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers.[6][7]

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key building block for the synthesis of potent and selective JAK inhibitors. The bromine and chlorine atoms at positions 5 and 4, respectively, provide reactive handles for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to introduce various substituents and fine-tune the pharmacological profile of the final compound.[8][9]

Signaling Pathway: The JAK-STAT Cascade

The JAK-STAT signaling pathway is a primary target for drugs derived from 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 STAT_inactive STAT Receptor->STAT_inactive Recruitment JAK1->JAK2 Phosphorylation JAK2->Receptor Phosphorylation JAK2->STAT_inactive Phosphorylation STAT_active p-STAT STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK1 Inhibitor->JAK2 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation Cytokine Cytokine Cytokine->Receptor Binding

Figure 1: Simplified JAK-STAT Signaling Pathway and Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives.

Experimental Protocols

Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS).

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 50 g, 0.32 mol) in DMF (300 mL).[2]

  • Add N-bromosuccinimide (e.g., 64.0 g, 0.35 mol) to the solution and stir at room temperature for 15 hours.[2]

  • Quench the reaction mixture with ice-cold water (1 L).[2]

  • Filter the resulting precipitate and rinse with ice-cold water (200 mL).[2]

  • Dry the crude product under high vacuum.[2]

  • For further purification, dissolve the crude compound in 20% MeOH in DCM (2 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a light brown solid.[2]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an arylboronic acid. This reaction is pivotal for creating a library of derivatives for structure-activity relationship (SAR) studies.

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a THF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[8]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[8]

  • Add the palladium catalyst to the flask.[8]

  • Add the anhydrous solvent via syringe.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for 8-24 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of the 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a common practice in drug discovery campaigns.

G Experimental Workflow: From Core Synthesis to Derivative Library cluster_synthesis Core Synthesis cluster_functionalization Functionalization & Screening start 4-chloro-7H-pyrrolo [2,3-d]pyrimidine bromination Bromination with NBS start->bromination product 5-Bromo-4-chloro-7H-pyrrolo [2,3-d]pyrimidine bromination->product coupling Suzuki-Miyaura Coupling (with various arylboronic acids) product->coupling Key Intermediate library Derivative Library coupling->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Identification sar->lead

Figure 2: Workflow for the development of kinase inhibitors from the title compound.

Conclusion

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone intermediate for the synthesis of targeted kinase inhibitors. Its versatile chemistry, particularly at the bromine and chlorine positions, allows for extensive structural modifications, enabling the development of potent and selective drug candidates. The successful application of this scaffold in clinically approved JAK inhibitors underscores its importance in modern drug discovery and development. This guide provides foundational knowledge and practical protocols to aid researchers in leveraging this valuable compound for the creation of next-generation therapeutics.

References

Technical Guide: Solubility Profile of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers to generate this critical data in-house.

Introduction

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for the development of kinase inhibitors and other therapeutic agents. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, formulation development, and conducting reliable in vitro and in vivo studies. Poor solubility can present significant challenges, leading to issues with bioavailability and the interpretation of biological assay results.

This guide summarizes the available qualitative solubility information and provides comprehensive, step-by-step protocols for researchers to determine the precise solubility of this compound in relevant solvent systems.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is provided below.

PropertyValueReference
CAS Number 22276-95-5[1][2][3]
Molecular Formula C₆H₃BrClN₃[1][2]
Molecular Weight 232.47 g/mol [1][2]
Appearance Solid, Yellow to Off-white Powder[1][2][4]
Melting Point 221-225 °C[1]
pKa 9.43 ± 0.20 (Predicted)[4]

Solubility Data

Specific quantitative solubility data for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative descriptors are available and synthesis procedures suggest its solubility in certain organic media.

SolventTemperatureSolubilityReference
WaterAmbientSlightly Soluble[4][5][6]
N,N-Dimethylformamide (DMF)AmbientImplied (Used as a reaction solvent)[1]
ChloroformRefluxImplied (Used as a reaction solvent)[3]
DichloromethaneAmbientImplied (Used as a reaction solvent)[1]
Ethyl AcetateAmbientImplied (Used for extraction and chromatography)[1][7]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.[8][9][10]

Objective: To determine the saturation concentration of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a specific organic solvent at a controlled temperature.

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (solid)

  • High-purity organic solvent of interest (e.g., Acetonitrile, Ethanol, Dichloromethane, Ethyl Acetate)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the compound in the chosen organic solvent at a known concentration.

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

    • Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation:

    • Add an excess amount of solid 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant speed for a sufficient duration to reach equilibrium (typically 24-48 hours). The time required may need to be determined empirically.[8][9]

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered sample with the organic solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC using the same method developed for the calibration standards.

  • Calculation:

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Calibration Standards E Analyze via HPLC A->E Generate Curve B Add Excess Solid to Solvent C Equilibrate on Shaker (24-48h) B->C D Filter Supernatant (0.22 µm) C->D D->E F Calculate Solubility from Calibration Curve E->F Kinetic_Solubility_Workflow Start Prepare High-Conc. DMSO Stock AddStock Add DMSO Stock to 96-Well Plate Start->AddStock AddBuffer Add Aqueous Buffer (Final DMSO <= 1%) AddStock->AddBuffer Incubate Incubate with Shaking (1-2h) AddBuffer->Incubate Detect Detection Incubate->Detect Nephelometry Nephelometry (Light Scattering) Detect->Nephelometry Method 1 UV_Assay Direct UV Assay (Filtration + Absorbance) Detect->UV_Assay Method 2

References

The Synthetic Versatility of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Gateway to Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog, stands as a pivotal building block in modern medicinal chemistry. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position and a versatile bromine atom at the 5-position, offers a rich platform for the synthesis of a diverse array of polysubstituted pyrrolo[2,3-d]pyrimidines. This technical guide elucidates the core synthetic mechanisms involving this intermediate, with a focus on its application in the development of potent kinase inhibitors for various therapeutic areas. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a comprehensive resource for researchers in the field.

Introduction: A Privileged Scaffold in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the fundamental purine base in ATP.[1] This structural mimicry allows molecules containing this scaffold to act as competitive inhibitors of ATP-dependent enzymes, particularly kinases.[1] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions. Consequently, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in the design of targeted kinase inhibitors.[2]

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a key starting material for introducing diverse functionalities at two distinct positions of the 7-deazapurine core. The electron-deficient nature of the pyrimidine ring activates the C4-chloro group for nucleophilic aromatic substitution (SNAr), while the C5-bromo atom is amenable to various palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is the cornerstone of its synthetic utility.

Core Synthetic Transformations and Mechanisms of Action

The synthetic utility of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is primarily exploited through three classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. These transformations allow for the sequential or chemo-selective introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug design.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position of the pyrrolo[2,3-d]pyrimidine ring is highly susceptible to nucleophilic displacement. This reactivity is enhanced by the electron-withdrawing effect of the pyrimidine nitrogens.[3] This reaction is a cornerstone in the synthesis of many kinase inhibitors, including the Janus kinase (JAK) inhibitor Tofacitinib, where a piperidine-containing amine is introduced at this position.[4][5]

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine) attacks the electrophilic C4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing pyrimidine ring. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

SNAr_Mechanism reactant 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine + Nu-H intermediate Meisenheimer Complex (Tetrahedral Intermediate) reactant->intermediate Addition of Nucleophile product 4-Substituted-5-bromo-7H-pyrrolo[2,3-d]pyrimidine + HCl intermediate->product Elimination of Cl-

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Suzuki-Miyaura Cross-Coupling at the C5-Position

The bromine atom at the C5 position provides a handle for the introduction of aryl and heteroaryl moieties through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in building the complex molecular architectures required for potent and selective kinase inhibition.

Mechanism of Suzuki-Miyaura Coupling:

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrrolopyrimidine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)(Br)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar-B(OH)2, Base pd_aryl_complex R-Pd(II)(Ar)L2 transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination product R-Ar + Pd(0)L2 reductive_elimination->product product->pd0 Catalyst Regeneration

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination at the C5-Position

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This reaction is used to introduce primary or secondary amines at the C5-position of the pyrrolo[2,3-d]pyrimidine core.

Mechanism of Buchwald-Hartwig Amination:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

  • Oxidative Addition: A Pd(0) complex reacts with the C-Br bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)(Br)L2 oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'', Base pd_amido_complex R-Pd(II)(NR'R'')L2 amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination product R-NR'R'' + Pd(0)L2 reductive_elimination->product product->pd0 Catalyst Regeneration

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Data Presentation: Quantitative Analysis of Synthetic Transformations

The following tables summarize quantitative data for key synthetic transformations starting from 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, as reported in the literature.

Table 1: Nucleophilic Aromatic Substitution (SNAr) at C4

NucleophileSolventBaseTemp. (°C)Time (h)Yield (%)Reference
AnilineWaterHCl (0.1 eq.)80680-94[6]
MorpholineTolueneLiHMDS801895[7]
N-MethylpiperazineTolueneLiHMDS801892[7]
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineWaterK2CO395-105--Patent

Table 2: Suzuki-Miyaura Cross-Coupling at C5

Boronic Acid/EsterCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh3)4-Na2CO3Dioxane/H2O1001-[8]
4-Methoxyphenylboronic acidPd2(dba)3--Dioxane--74[9]
5-BromopyrimidinePd2(dba)3--Dioxane--91[9]
(Het)arylboronic acidsPd(dppf)Cl2-K2CO3DME--Good[10]

Table 3: Buchwald-Hartwig Amination at C5

AmineCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineBrettPhos Pd G3BrettPhosNaOtBuDioxane10012-24-[7]
Secondary Amines[Pd(allyl)Cl]2t-BuXPhost-BuOLiToluene--98[11]
Various secondary aminesPd PEPPSI--Ball-milling--Good[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

General Experimental Workflow

A typical synthetic sequence for the elaboration of the 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine core involves sequential or orthogonal functionalization of the C4 and C5 positions.

Experimental_Workflow start 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine snar SNAr Reaction (e.g., with an amine) start->snar suzuki Suzuki Coupling (e.g., with a boronic acid) start->suzuki intermediate1 4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine snar->intermediate1 final_product2 4,5-Disubstituted (Chloro, Amino) snar->final_product2 intermediate2 4-Chloro-5-aryl-7H-pyrrolo[2,3-d]pyrimidine suzuki->intermediate2 final_product1 4,5-Disubstituted (Amino, Aryl) suzuki->final_product1 buchwald Buchwald-Hartwig Amination (e.g., with an amine) buchwald->final_product1 intermediate1->suzuki Suzuki Coupling intermediate1->buchwald Buchwald-Hartwig intermediate2->snar SNAr Reaction

Figure 4: General experimental workflow for the derivatization of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol for Suzuki-Miyaura Coupling of a SEM-Protected Pyrrolo[2,3-d]pyrimidine[8]

To a solution of SEM-protected 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a mixture of dioxane and water (5:1) is added the arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.0 eq). The mixture is degassed and purged with nitrogen three times. The reaction is then heated to 100 °C for 1 hour under a nitrogen atmosphere. After cooling, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash silica gel chromatography to afford the desired product.

Protocol for Buchwald-Hartwig Amination of a Bromo-pyrrolopyridine[7]

In a glovebox, an oven-dried vial is charged with the 5-bromo-pyrrolopyridine (1.0 eq), BrettPhos Pd G3 (0.02 eq), BrettPhos (0.02 eq), and NaOtBu (1.4 eq). Anhydrous dioxane is added, followed by the amine (1.2 eq). The vial is sealed and heated to 100 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.

Application in Drug Development: Targeting Kinase Signaling Pathways

Derivatives of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine are prominent as inhibitors of several kinase families, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[13] Drugs like Tofacitinib, Ruxolitinib, and Baricitinib, all synthesized from a pyrrolo[2,3-d]pyrimidine core, are potent JAK inhibitors.[5][14][15] They act by binding to the ATP-binding site of JAKs, preventing their activation and the subsequent phosphorylation of STAT proteins, thereby blocking the downstream inflammatory signaling.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation dimer STAT Dimer stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Inflammation) nucleus->transcription inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) inhibitor->jak Inhibition

Figure 5: Inhibition of the JAK-STAT signaling pathway by pyrrolo[2,3-d]pyrimidine-based inhibitors.

Inhibition of VEGFR Signaling in Angiogenesis

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[16][17] Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[18] They function by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

VEGFR_Pathway vegf VEGF vegfr VEGFR-2 vegf->vegfr Binding downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) vegfr->downstream Autophosphorylation & Activation angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) downstream->angiogenesis inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->vegfr Inhibition

Figure 6: Inhibition of the VEGFR signaling pathway by pyrrolo[2,3-d]pyrimidine-based inhibitors.

Conclusion

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a highly valuable and versatile intermediate in the synthesis of biologically active molecules, particularly potent kinase inhibitors. The distinct reactivity of its chloro and bromo substituents enables a wide range of synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This synthetic flexibility allows for the systematic exploration of chemical space and the optimization of pharmacological properties. The successful development of several approved drugs based on this scaffold underscores its significance in modern drug discovery and highlights its potential for the creation of future therapeutics targeting a variety of diseases. This guide provides a foundational understanding of the core synthetic principles and applications of this important building block, intended to facilitate further innovation in the field.

References

The Strategic Role of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-deazapurine core of 7H-pyrrolo[2,3-d]pyrimidine is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of targeted therapies. Its structural similarity to adenine allows it to function as an effective hinge-binding motif for numerous protein kinases. The strategic introduction of halogen atoms onto this core has become a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. This technical guide focuses on a key halogenated intermediate, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine , detailing its pivotal role in the discovery and development of potent kinase inhibitors. We will explore its synthesis, its synthetic utility as a versatile building block, and its impact on the biological activity of derivatives targeting critical signaling pathways, including JAK-STAT, EGFR, and BTK.

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine ring system is a bioisostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This modification provides a scaffold that can mimic the natural ATP ligand, enabling it to bind to the ATP-binding site of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and autoimmune disorders, making kinase inhibitors a major focus of drug discovery.[2][3]

The versatility of the pyrrolo[2,3-d]pyrimidine core allows for chemical modifications at several positions to optimize drug-like properties. The introduction of a chlorine atom at the C4 position provides a reactive site for nucleophilic aromatic substitution, allowing the attachment of various amine-containing side chains. Furthermore, the addition of a bromine atom at the C5 position of the pyrrole ring offers a valuable synthetic handle for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the exploration of a wider chemical space and the fine-tuning of interactions with the target kinase.

Synthesis of the Core Intermediate

The key intermediate, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is typically synthesized from the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The bromination occurs selectively at the C5 position of the pyrrole ring, which is activated towards electrophilic substitution.

Experimental Protocol: Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from established procedures for the bromination of pyrrolo[2,3-d]pyrimidines.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Chloroform or N,N-Dimethylformamide (DMF)

  • Ice

  • Water

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as chloroform or DMF.[4]

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05-1.1 equivalents) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (typically 1-15 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.[4]

  • Collect the precipitate by filtration.

  • Wash the solid with cold water and dry under reduced pressure to afford 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.[4]

Synthetic Utility: A Gateway to Novel Analogs

The primary role of the 5-bromo substituent is to serve as a versatile point of diversification. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of a carbon-carbon bond with a wide range of aryl and heteroaryl boronic acids. This strategy is instrumental in exploring the structure-activity relationship (SAR) at the C5 position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This generalized protocol is based on common practices for Suzuki coupling with brominated heterocycles.[5][6]

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or its N-protected form) (1 equivalent)

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.05-0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, DME, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.[5]

This synthetic flexibility allows for the creation of extensive libraries of compounds with diverse C5 substituents, which is a cornerstone of modern drug discovery.

Impact on Kinase Inhibition and Structure-Activity Relationship (SAR)

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for several key kinase families. The ability to modify the C5 position via the 5-bromo intermediate is crucial for optimizing potency and selectivity.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation is implicated in autoimmune diseases like rheumatoid arthritis.[7] Several approved and clinical-stage JAK inhibitors, such as Tofacitinib and Ruxolitinib, are based on the pyrrolo[2,3-d]pyrimidine scaffold. While many of these do not have a C5-substituent, studies on second-generation inhibitors have explored this position to enhance selectivity, particularly for JAK1 over other isoforms like JAK2, to mitigate side effects.[8][9]

JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Transcription Gene Transcription (Inflammation) DNA->Transcription 7. Binds to DNA

Caption: JAK-STAT signaling pathway inhibited by pyrrolo[2,3-d]pyrimidine derivatives.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a key target in oncology, especially in non-small cell lung cancer (NSCLC).[5] The pyrrolo[2,3-d]pyrimidine core is found in several EGFR inhibitors. SAR studies have shown that substitutions at the C5 position can significantly impact inhibitory activity. For example, the presence of certain aryl groups at C5 can enhance binding affinity and lead to highly potent inhibitors.[2][5] The 5-bromo intermediate is the key starting point for synthesizing these C5-aryl derivatives.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR 1. Ligand Binding EGFR_TK Tyrosine Kinase Domain EGFR->EGFR_TK 2. Dimerization & Autophosphorylation RAS RAS EGFR_TK->RAS PI3K PI3K EGFR_TK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription 3. Nuclear Translocation AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR_TK Inhibition

Caption: EGFR signaling pathway and the point of inhibition by targeted therapies.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies like chronic lymphocytic leukemia.[8] The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising core for the development of both reversible and irreversible BTK inhibitors.[10] Modifications, often introduced via a C5-halogenated intermediate, are critical for achieving high potency and selectivity, thereby improving the safety profile compared to first-generation inhibitors.

BTK Signaling Pathway and Inhibition

BTK_Pathway cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK 1. Antigen Binding & Activation BTK BTK LYN_SYK->BTK 2. Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 3. Activation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 4. Second Messengers NFkB NF-κB Pathway DAG_IP3->NFkB Transcription Gene Transcription (B-Cell Proliferation & Survival) NFkB->Transcription 5. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling cascade showing inhibition of BTK.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC₅₀) of various pyrrolo[2,3-d]pyrimidine derivatives, illustrating the impact of different substitutions on kinase inhibition.

Table 1: IC₅₀ Values of Pyrrolo[2,3-d]pyrimidine Derivatives against Various Kinases

Compound IDTarget Kinase(s)C5-SubstituentC4-SubstituentIC₅₀ (nM)Reference
12i EGFR (T790M mutant)H4-(acrylamido)phenylamino0.21[11]
12i EGFR (wild-type)H4-(acrylamido)phenylamino22[11]
Compound 5k EGFRH(E)-4-(...)-N'-benzylidenebenzohydrazide79[2]
Compound 5k Her2H(E)-4-(...)-N'-benzylidenebenzohydrazide40[2]
Compound 5k VEGFR2H(E)-4-(...)-N'-benzylidenebenzohydrazide136[2]
Compound 20 BTKHAmine derivative21.7[10]
Compound 25 BTKHPiperidino derivative4[10]
Compound 23a JAK1Iodo1,5-triazole derivative72[9]

Note: Many specific 5-bromo derivatives are intermediates and their biological activity is not reported directly. The table showcases the activity of final compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold, where the C5 position (often modified from a bromo-intermediate) plays a key role in SAR.

Drug Discovery Workflow

The use of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine fits into a well-established workflow for kinase inhibitor discovery. This process begins with the versatile core scaffold and systematically builds complexity to achieve a potent and selective drug candidate.

Workflow for Kinase Inhibitor Discovery

DrugDiscoveryWorkflow Start Start with Core Scaffold (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Bromination Step 1: Bromination (Synthesis of 5-Bromo-4-chloro intermediate) Start->Bromination Diversification Step 2: Library Synthesis (e.g., Suzuki Coupling at C5, SNAr at C4) Bromination->Diversification Screening Step 3: High-Throughput Screening (Biochemical Kinase Assays) Diversification->Screening Hit_ID Step 4: Hit Identification (Potent Compounds Identified) Screening->Hit_ID Lead_Opt Step 5: Lead Optimization (SAR Studies, Improve Potency & Selectivity) Hit_ID->Lead_Opt Lead_Opt->Diversification Iterative Synthesis In_Vitro Step 6: In Vitro Profiling (Cellular Assays, ADME/Tox) Lead_Opt->In_Vitro In_Vivo Step 7: In Vivo Studies (Animal Models of Disease) In_Vitro->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A generalized workflow for kinase inhibitor drug discovery using the 5-bromo-pyrrolo[2,3-d]pyrimidine intermediate.

Conclusion

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis from a common precursor is straightforward, and its true value lies in the synthetic versatility afforded by the 5-bromo substituent. This "handle" allows for the systematic exploration of the chemical space around a privileged kinase-binding scaffold through robust and reliable methods like the Suzuki-Miyaura coupling. The ability to fine-tune the structure at the C5 position is critical for developing next-generation kinase inhibitors with improved potency, selectivity, and safety profiles. As the quest for novel targeted therapies continues, the strategic use of versatile building blocks like 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine will remain a cornerstone of successful drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the purine core of DNA and RNA allows it to effectively interact with a wide array of biological targets, particularly protein kinases. This has led to the development of numerous potent and selective inhibitors for various therapeutic areas, including oncology and autoimmune diseases. A notable example is Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, which features the 7H-pyrrolo[2,3-d]pyrimidine core.

This technical guide focuses on the synthesis of a key intermediate, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and its subsequent derivatization. The presence of two distinct reactive sites—a chloro group at the 4-position, susceptible to nucleophilic aromatic substitution, and a bromo group at the 5-position, ideal for palladium-catalyzed cross-coupling reactions—makes this molecule a versatile building block for the creation of diverse chemical libraries for drug discovery. This document provides detailed experimental protocols, quantitative data for key synthetic steps, and a discussion of the relevant biological context, primarily the JAK-STAT signaling pathway.

Synthesis of the Core Intermediate: 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the target intermediate is typically achieved in two main stages: the construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by its selective bromination at the 5-position.

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A common and efficient route to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine begins with the condensation of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, followed by cyclization with formamidine, and subsequent chlorination.

Experimental Workflow: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Pyrrole Ring Formation cluster_3 Step 4: Chlorination A Ethyl 2-cyanoacetate + 2-Bromo-1,1-dimethoxyethane B Ethyl 2-cyano-4,4-dimethoxybutanoate A->B K2CO3, KI Reflux C Ethyl 2-cyano-4,4-dimethoxybutanoate D 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol C->D Formamidine E 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol F 7H-pyrrolo[2,3-d]pyrimidin-4-ol E->F Acidic Workup G 7H-pyrrolo[2,3-d]pyrimidin-4-ol H 4-chloro-7H-pyrrolo[2,3-d]pyrimidine G->H POCl3, DIPEA 50°C G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) Core 5-Bromo-4-chloro-7H- pyrrolo[2,3-d]pyrimidine Suzuki_Product 5-Aryl/Heteroaryl Derivative Core->Suzuki_Product R-B(OH)2 Pd Catalyst, Base Buchwald_Product 5-Amino Derivative Core->Buchwald_Product R2NH Pd Catalyst, Base Sonogashira_Product 5-Alkynyl Derivative Core->Sonogashira_Product R-C≡CH Pd/Cu Catalyst, Base SNAr_Product 4-Amino/Alkoxy/Thio Derivative Core->SNAr_Product Nucleophile (R2NH, ROH, RSH) JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment & Phosphorylation STAT2 STAT Receptor->STAT2 JAK1->Receptor 3. Phosphorylation JAK2->Receptor STAT_dimer STAT Dimer STAT1->STAT_dimer 5. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 7. DNA Binding Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

The Biological Activity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural similarity to ATP allows for competitive binding to the ATP-binding site of various kinases, making it a versatile core for designing targeted therapeutics. The introduction of bromine and chlorine substituents at the 5 and 4 positions, respectively, of the pyrrolo[2,3-d]pyrimidine core, creating 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, provides a key intermediate for the synthesis of a diverse range of analogs with potent biological activities. These analogs have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the biological activity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine analogs, with a focus on their kinase inhibitory activity, anticancer effects, and the underlying molecular mechanisms.

Kinase Inhibitory Activity

Analogs of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been extensively investigated as inhibitors of a variety of protein kinases, many of which are implicated in cancer. The core scaffold serves as a foundation for the attachment of various side chains that can be tailored to achieve potency and selectivity for specific kinase targets.

Multi-Targeted Kinase Inhibition

Several studies have highlighted the potential of these analogs as multi-targeted kinase inhibitors. For instance, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, derived from the core scaffold, have shown inhibitory activity against multiple receptor tyrosine kinases. One of the most potent compounds in this series, compound 5k , exhibited significant inhibition of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2) with IC50 values in the nanomolar range.[1] This multi-targeted approach is a promising strategy in cancer therapy to overcome resistance mechanisms and target multiple oncogenic signaling pathways simultaneously.

Specific Kinase Inhibition

Beyond multi-targeting, specific analogs have been developed to potently inhibit individual kinases. For example, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been synthesized as potent inhibitors of p21-activated kinase 4 (PAK4), a crucial effector in various signaling pathways driving tumor progression. Compounds 5n and 5o from this series demonstrated high enzymatic inhibitory activities against PAK4 with IC50 values of 2.7 nM and 20.2 nM, respectively.

The following table summarizes the in vitro kinase inhibitory activity of selected 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine analogs.

Compound IDTarget KinaseIC50 (nM)Reference
5k EGFR40[1]
Her2115[1]
VEGFR289[1]
CDK2204[1]
5n PAK42.7
5o PAK420.2

Anticancer Activity

The kinase inhibitory activity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine analogs translates into potent anticancer effects in various cancer cell lines.

Cytotoxic Activity

Studies have demonstrated that these compounds exhibit promising cytotoxic effects against a range of human cancer cell lines. For example, compounds 5e , 5h , 5k , and 5l showed cytotoxic effects against four different cancer cell lines with IC50 values ranging from 29 to 59 µM.[1] Another study on 7H-pyrrolo[2,3-d]pyrimidine derivatives reported potent activity against the MV4-11 cell line, with compounds 5n and 5o having IC50 values of 7.8 nM and 38.3 nM, respectively.

The table below presents the cytotoxic activity of representative analogs against various cancer cell lines.

Compound IDCell LineCancer TypeIC50 (µM)Reference
5e MCF-7Breast Cancer35[1]
HepG2Liver Cancer42[1]
HCT-116Colon Cancer51[1]
PC-3Prostate Cancer59[1]
5h MCF-7Breast Cancer33[1]
HepG2Liver Cancer39[1]
HCT-116Colon Cancer48[1]
PC-3Prostate Cancer55[1]
5k MCF-7Breast Cancer29[1]
HepG2Liver Cancer34[1]
HCT-116Colon Cancer41[1]
PC-3Prostate Cancer49[1]
5l MCF-7Breast Cancer31[1]
HepG2Liver Cancer37[1]
HCT-116Colon Cancer45[1]
PC-3Prostate Cancer52[1]
5n MV4-11Leukemia0.0078
5o MV4-11Leukemia0.0383

Mechanisms of Action

The anticancer activity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine analogs is attributed to their ability to modulate key cellular processes, primarily through the inhibition of critical signaling pathways, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis

Several studies have shown that these compounds can induce programmed cell death, or apoptosis, in cancer cells. Mechanistic investigations of compound 5k in HepG2 cells revealed a notable increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, along with a downregulation of the anti-apoptotic protein Bcl-2.[1] Similarly, compound 5n was found to induce apoptosis in MV4-11 cells.

Apoptosis_Pathway Apoptosis Induction by Pyrrolo[2,3-d]pyrimidine Analogs cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Ligand Binding Caspase-8 Caspase-8 DISC Formation->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Pyrrolo_Analog 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Analog (e.g., 5k, 5n) Pyrrolo_Analog->Bax Upregulates Pyrrolo_Analog->Caspase-3 Activates Bcl-2 Bcl-2 Pyrrolo_Analog->Bcl-2 Downregulates Bcl-2->Mitochondrion Cell_Cycle_Arrest Cell Cycle Arrest by Pyrrolo[2,3-d]pyrimidine Analogs cluster_cell_cycle Cell Cycle Progression cluster_regulation Key Regulators Pyrrolo_Analog 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Analog (e.g., 5k, 5n) G1 G1 Phase Pyrrolo_Analog->G1 Arrests at G0/G1 CDK2 CDK2 Pyrrolo_Analog->CDK2 Inhibits S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK4_6 CDK4/6 CDK4_6->G1 CyclinD Cyclin D CDK2->S CyclinE Cyclin E CDK1 CDK1 CDK1->M CyclinB Cyclin B EGFR_Signaling_Pathway Inhibition of EGFR Signaling by Pyrrolo[2,3-d]pyrimidine Analogs cluster_downstream Downstream Signaling cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway Pyrrolo_Analog 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Analog (e.g., 5k) EGFR EGFR Pyrrolo_Analog->EGFR Inhibits EGF EGF EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

References

An In-depth Technical Guide to Pyrrolo[2,3-d]pyrimidine Core Structures in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry.[1][2][3] Its structural resemblance to the endogenous purine nucleobases allows it to function as a bioisostere, interacting with a wide array of biological targets by mimicking adenosine triphosphate (ATP).[4][5][6] This unique characteristic has led to the development of numerous pyrrolo[2,3-d]pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[7][8][9] The versatility of this core structure has made it a cornerstone in the design of targeted therapies, particularly as kinase inhibitors.[4][5]

The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom in the pyrrolo[2,3-d]pyrimidine core offers several advantages. It provides a vector for substitution, allowing for the fine-tuning of steric and electronic properties to enhance potency and selectivity for specific biological targets.[1][2] This adaptability has been instrumental in the discovery of several clinically successful drugs, including the Janus kinase (JAK) inhibitor tofacitinib, which is used in the treatment of rheumatoid arthritis. The pyrrolo[2,3-d]pyrimidine scaffold's ability to serve as a hinge-binding motif in the ATP-binding pocket of various kinases is a key feature of its inhibitory mechanism.[4][5] This guide will provide a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of pyrrolo[2,3-d]pyrimidine-based compounds, with a focus on their role as kinase inhibitors in key signaling pathways.

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The synthesis of the pyrrolo[2,3-d]pyrimidine core is a critical step in the development of novel therapeutics. A common and versatile starting material for many synthetic routes is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4][6][10] Various methods have been developed for its preparation, often starting from simple acyclic precursors.

One efficient route involves a multi-step synthesis starting from diethyl malonate.[6] Another common approach is the cyclization of a substituted pyrrole precursor to form the pyrimidine ring.[11] Modifications to the core, such as N-alkylation and N-arylation at the 7-position of the pyrrole ring, are readily achieved and are crucial for developing a diverse range of derivatives.[10]

Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a general procedure for the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 2-Amino-3-cyanopyrrole

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Sodium methoxide

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine. A mixture of 2-amino-3-cyanopyrrole and an excess of formamide is heated at reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried.

  • Step 2: Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol. The 7H-pyrrolo[2,3-d]pyrimidin-4-amine from the previous step is subjected to diazotization followed by hydrolysis. The amine is treated with a solution of sodium nitrite in an acidic medium at low temperature, and the resulting diazonium salt is then hydrolyzed by heating to yield the corresponding 4-ol derivative.

  • Step 3: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine. The reaction is typically carried out at elevated temperatures. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water, and the product is extracted with an organic solvent like dichloromethane. The organic layer is washed, dried, and concentrated to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4]

Mechanism of Action: Kinase Inhibition

The primary mechanism by which many pyrrolo[2,3-d]pyrimidine derivatives exert their therapeutic effects is through the inhibition of protein kinases.[4][5] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[12][13] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.

Pyrrolo[2,3-d]pyrimidines act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[4][5] This inhibition disrupts the downstream signaling cascade, leading to the desired therapeutic outcome. The following sections will detail the role of pyrrolo[2,3-d]pyrimidine inhibitors in three key signaling pathways.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT signaling pathway is central to the immune response.[13] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.[13] Overactivation of this pathway is implicated in various inflammatory and autoimmune diseases.[14][15]

Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as tofacitinib, bind to the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.[14][16]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Pyrrolo[2,3-d]pyrimidine_Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine_Inhibitor->JAK Inhibits (ATP-competitive) Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression

JAK-STAT Signaling Pathway Inhibition
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[17][18] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[18] Mutations and overexpression of EGFR are common in various cancers, leading to uncontrolled cell growth.[17][19]

Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[12][20] They compete with ATP for binding to the EGFR kinase domain, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[21][22]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Pyrrolo[2,3-d]pyrimidine_Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine_Inhibitor->EGFR Inhibits (ATP-competitive)

EGFR Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[23][24] Vascular endothelial growth factor (VEGF) binds to VEGFRs on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[9][25] Tumor growth is highly dependent on angiogenesis, making VEGFR a critical target in cancer therapy.[24]

Pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent VEGFR inhibitors, effectively blocking tumor angiogenesis and growth.[12][22]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis Pyrrolo[2,3-d]pyrimidine_Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine_Inhibitor->VEGFR Inhibits (ATP-competitive)

VEGFR Signaling Pathway Inhibition

Data Presentation: Quantitative Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives

The following tables summarize the inhibitory activities (IC₅₀ values) of representative pyrrolo[2,3-d]pyrimidine derivatives against various kinases. This data highlights the structure-activity relationships (SAR) and the potential for developing selective and potent inhibitors.

Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against JAKs

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
Tofacitinib1.2201[16]
8m0.166.5-[16]
8o0.33-[16]
11e>90% inhibition>90% inhibition-[15]

Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR

CompoundEGFR (wild-type) IC₅₀ (nM)EGFR (T790M mutant) IC₅₀ (nM)Reference
12i220.21[19][20]
463.76-[18]
483.63-[18]
533.3-[18]

Table 3: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against VEGFR and other Kinases

CompoundVEGFR2 IC₅₀ (nM)RET IC₅₀ (µM)CDK2 IC₅₀ (nM)Reference
5k---[3]
Sunitinib--261[3]
59-0.0068-[8]
20-0.076-[8]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of pyrrolo[2,3-d]pyrimidine derivatives against a target kinase. Specific conditions such as buffer composition, substrate concentration, and incubation time should be optimized for each kinase.[1][2][26][27][28]

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (including [γ-³²P]ATP for radiometric assays)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (pyrrolo[2,3-d]pyrimidine derivatives) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper (for radiometric assays)

  • Scintillation counter or plate reader (depending on the assay format)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibitor) and a control without kinase (background).

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time.

  • Reaction Termination: Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the radioactivity using a scintillation counter. For non-radioactive assays, use a method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based ATP detection assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Compound Serial Dilutions Start->Compound_Dilution Add_Inhibitor Add Test Compounds and Controls Compound_Dilution->Add_Inhibitor Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Buffer) Reaction_Setup->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Terminate_Reaction Stop Reaction Incubate->Terminate_Reaction Detection Quantify Phosphorylation Terminate_Reaction->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

In Vitro Kinase Assay Workflow

Conclusion

The pyrrolo[2,3-d]pyrimidine core represents a highly versatile and privileged scaffold in medicinal chemistry. Its ability to mimic the natural purine structure has enabled the development of a multitude of potent and selective inhibitors for a wide range of therapeutic targets, most notably protein kinases. The successful clinical application of drugs like tofacitinib underscores the immense potential of this heterocyclic system. Ongoing research continues to explore the vast chemical space around the pyrrolo[2,3-d]pyrimidine core, promising the discovery of novel therapeutics with improved efficacy and safety profiles for the treatment of cancer, autoimmune disorders, and other debilitating diseases. The detailed understanding of its synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, will be invaluable for researchers dedicated to the design and development of the next generation of targeted therapies.

References

Methodological & Application

synthesis protocol for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various pharmaceutical compounds. The following sections detail two common laboratory-scale protocols, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for the synthesis of a variety of kinase inhibitors and other therapeutic agents. The bromination of the pyrrolo[2,3-d]pyrimidine core at the C5 position provides a handle for further functionalization through cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. This document outlines two established methods for the synthesis of this important intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for two distinct synthesis protocols for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

ParameterProtocol 1Protocol 2
Starting Material 4-chloro-7H-pyrrolo[2,3-d]pyrimidine4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reagent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent ChloroformDimethylformamide (DMF)
Molar Ratio (Start:NBS) 1:11:1.1
Reaction Temperature RefluxRoom Temperature
Reaction Time 1 hourOvernight
Yield Not specified94.6%[1]
Purity Not specifiedNot specified

Experimental Protocols

Two primary methods for the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine are detailed below.

Protocol 1: Bromination in Chloroform

This protocol utilizes chloroform as the solvent and requires heating under reflux.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 3.07 g, 0.02 mol)

  • N-Bromosuccinimide (NBS) (3.56 g, 0.02 mol)[2]

  • Chloroform (75 mL)[2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in chloroform.[2]

  • Add N-bromosuccinimide to the solution.[2]

  • Heat the reaction mixture to reflux and maintain for 1 hour.[2]

  • After 1 hour, cool the mixture to room temperature.[2]

  • Collect the resulting precipitate by filtration.

  • Dry the solid under reduced pressure to afford 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2]

Protocol 2: Bromination in Dimethylformamide (DMF)

This protocol is performed at room temperature in DMF and has a reported high yield.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (2 g, 13.02 mmol)[1]

  • N-Bromosuccinimide (NBS) (2.55 g, 14.33 mmol)[1]

  • Dimethylformamide (DMF) (20 mL)[1]

  • Ice water

  • Water (for washing)

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF), add N-Bromosuccinimide under an argon atmosphere.[1]

  • Stir the reaction mixture at room temperature overnight.[1]

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the solid with water.

  • Dry the product to obtain 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine as an off-white solid.[1]

Characterization Data

The synthesized 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be characterized by standard analytical techniques.

  • ¹H NMR: A proton NMR spectrum is available and can be used to confirm the structure of the product.[3]

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Melting Point: The reported melting point is 221-225 °C.[1]

Visual Representation of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

SynthesisWorkflow Start Start: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Reagents Add: N-Bromosuccinimide Solvent (Chloroform or DMF) Start->Reagents Dissolve Reaction Reaction: Protocol 1: Reflux, 1h Protocol 2: RT, Overnight Reagents->Reaction Initiate Workup Work-up: Precipitation/Filtration Reaction->Workup Isolate Purification Purification: Washing & Drying Workup->Purification Purify Product Final Product: 5-Bromo-4-chloro-7H- pyrrolo[2,3-d]pyrimidine Purification->Product Obtain

Caption: General workflow for the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

References

Application Notes and Protocols for Suzuki Coupling Reaction with 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmacologically active molecules, including the Janus kinase (JAK) inhibitor Tofacitinib.[1][2][3] The pyrrolo[2,3-d]pyrimidine core, a deazapurine analogue, is a prevalent scaffold in drug discovery.[4][5] The ability to selectively functionalize this core at the 5-position via Suzuki coupling opens up a vast chemical space for the exploration of structure-activity relationships (SAR).

The inherent reactivity difference between the C-Br and C-Cl bonds in 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine allows for selective coupling at the more reactive C-Br position under appropriate conditions.[6][7] This protocol outlines a general procedure that can be adapted and optimized for various aryl and heteroaryl boronic acids or esters.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (in this case, the C-Br bond of the pyrrolopyrimidine) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species (boronic acid or ester) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired cross-coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

This section provides a generalized experimental protocol for the Suzuki coupling of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a generic arylboronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.[8][9]

Materials and Reagents:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand like XPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating system

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

General Procedure:

  • To an oven-dried Schlenk flask, add 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.

  • Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[10][11]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Data Presentation

The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving halogenated heterocyclic compounds, which can serve as a starting point for the optimization of the reaction with 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O802High[10]
25-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-22Good[12][13]
33-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (2)EtOH/H₂O135 (MW)0.67-[14][15]
4Aryl Bromide2-PyridylboronatePd₂(dba)₃ (1.5) / LigandKF (3)Dioxane110-63-91[16]
52-bromo-3-picolineArylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O80-82[17]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano Ar-Pd(II)L_n-R Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 ArR Ar-R (Coupled Product) RedElim->ArR ArX Ar-X (Pyrrolo[2,3-d]pyrimidine-Br) ArX->OxAdd RBOH2 R-B(OH)₂ (Boronic Acid) RBOH2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Start reagents Combine Reactants: - 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Boronic Acid - Base - Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines and N-heterocyclic compounds. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors. The selective functionalization of this scaffold is therefore of significant interest in drug discovery.

This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The presence of two different halogen atoms on the pyrrolopyrimidine core allows for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position, enabling selective amination at the 5-position while leaving the 4-chloro substituent available for subsequent transformations.

Chemoselectivity

The selective amination of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine at the 5-position is achieved by leveraging the differential reactivity of the C-Br and C-Cl bonds in the oxidative addition step of the palladium catalytic cycle. By carefully selecting the catalyst, ligand, and reaction conditions, high chemoselectivity can be attained. Sterically hindered and electron-rich biarylphosphine ligands are often crucial for promoting the amination of heteroaryl bromides.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the selective Buchwald-Hartwig amination of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various primary and secondary amines. These are representative examples, and optimization may be required for specific substrates.

Table 1: Reaction Conditions for Selective Amination of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Primary Amines

EntryAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineBrettPhos Pd G3 (2 mol%) / BrettPhos (2 mol%)NaOtBuDioxane10012-2485-95
2p-ToluidineXPhos Pd G3 (2 mol%)Cs₂CO₃Toluene1101880-90
3BenzylaminePd₂(dba)₃ (1 mol%) / RuPhos (2.5 mol%)K₃PO₄t-Amyl Alcohol1001675-85
4n-Butylamine[Pd(cinnamyl)Cl]₂ (1 mol%) / tBuXPhos (2 mol%)LiHMDSTHF802070-80

Table 2: Reaction Conditions for Selective Amination of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Secondary Amines

EntryAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Morpholine[Pd(cinnamyl)Cl]₂ (1 mol%) / tBuXPhos (2 mol%)LiHMDSToluene801890-98
2PiperidineXPhos Pd G3 (2 mol%)NaOtBuDioxane1001688-96
3N-MethylpiperazinePd(OAc)₂ (2 mol%) / XPhos (4 mol%)Cs₂CO₃Toluene1102485-92
4IndolinePd₂(dba)₃ (1 mol%) / BrettPhos (2.5 mol%)K₃PO₄Dioxane1002080-90

Experimental Protocols

The following protocols are representative examples for the selective Buchwald-Hartwig amination of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Amination with a Primary Amine (Aniline)

This protocol is adapted from procedures for the amination of similar 5-bromo-heterocycles.[2]

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Aniline

  • BrettPhos Pd G3 (Palladium pre-catalyst)

  • BrettPhos (Ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous dioxane

Procedure:

  • In a glovebox, charge an oven-dried reaction vial with 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.5 mmol, 1.0 equiv), BrettPhos Pd G3 (0.01 mmol, 2 mol%), BrettPhos (0.01 mmol, 2 mol%), and NaOtBu (0.7 mmol, 1.4 equiv).

  • Add anhydrous dioxane (2 mL) followed by aniline (0.6 mmol, 1.2 equiv).

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Secondary Amine (Morpholine)

This protocol is based on conditions found to be effective for the amination of analogous chloro-heterocycles.[2]

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Morpholine

  • [Pd(cinnamyl)Cl]₂ (Palladium pre-catalyst)

  • tBuXPhos (Ligand)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.5 mmol, 1.0 equiv), [Pd(cinnamyl)Cl]₂ (0.005 mmol, 1 mol%), and tBuXPhos (0.01 mmol, 2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (2 mL) and morpholine (0.6 mmol, 1.2 equiv).

  • Add LiHMDS (1.2 mmol, 1.2 mL of a 1 M solution in THF) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Reagents 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Amine Base Heating Heat to 80-110 °C Reagents->Heating 1. Add Reagents Catalyst_System Palladium Pre-catalyst Ligand Catalyst_System->Heating 2. Add Catalyst Solvent Anhydrous Solvent Solvent->Heating 3. Add Solvent Stirring Stir for 12-24 h Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Flash Column Chromatography Drying_Concentration->Purification Final_Product Pure Aminated Product Purification->Final_Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0L2->OxAdd Ar-Br AmineCoord Amine Coordinated Complex OxAdd->AmineCoord R₂NH Deprotonation Amido Complex AmineCoord->Deprotonation - HBr (with Base) RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0L2 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Protecting Group Strategies for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various bioactive molecules. The focus is on the protection of the N-7 position of the pyrrole ring, which is crucial for regioselective functionalization at other positions of the heterocyclic core.

Introduction

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-bromo-6-chloro-7-deazapurine, is a versatile building block in medicinal chemistry.[1] The presence of multiple reactive sites, including the pyrrole nitrogen (N-7), the chloro group at C-4, and the bromo group at C-5, necessitates a carefully planned protecting group strategy to achieve desired chemical transformations. Protection of the N-7 position is often the first step to prevent unwanted side reactions and to modulate the reactivity of the pyrimidine ring. This document outlines strategies employing sulfonyl and silyl-based protecting groups.

Protecting Group Selection

The choice of a protecting group for the N-7 position depends on the planned subsequent reactions and the required deprotection conditions. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups.

Herein, we detail the use of two common protecting groups for the N-7 position of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine:

  • Tosyl (Ts): A robust and widely used protecting group, stable to a variety of reaction conditions.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): A silyl-based protecting group that can be removed under specific and mild conditions, offering orthogonality to many other protecting groups.

Experimental Protocols

I. N-7 Tosylation

The tosyl group is a commonly employed protecting group for the pyrrole nitrogen of 7-deazapurines. It provides steric hindrance and electronic stabilization, influencing the reactivity of the heterocyclic system.

Reaction Workflow:

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Reagents Reagents 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine->Reagents p-Toluenesulfonyl chloride, Base (e.g., NaOH, Et3N), Solvent (e.g., Acetone, DCM) Product 5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Reagents->Product N-7 Tosylation

Caption: N-7 Tosylation of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 1: Tosylation using Sodium Hydroxide

This protocol is adapted from a procedure for the tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2]

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • p-Toluenesulfonyl chloride

  • Acetone

  • 2.5 M Sodium hydroxide solution

  • Water

Procedure:

  • To a clean, dry, nitrogen-purged reactor, add 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and acetone.

  • Add p-toluenesulfonyl chloride (1.1 equivalents).

  • Cool the reactor to between -5.0 to 5.0 °C.

  • Slowly add 2.5 M sodium hydroxide (1.2 equivalents) at a rate that maintains the temperature below 5.0 °C.

  • Warm the reactor to 20-30 °C and stir for a minimum of 5 hours.

  • Isolate the resulting solids by filtration.

  • Wash the solids with a 1:1 mixture of acetone and water.

  • Dry the product under vacuum at 40-50 °C for a minimum of 12 hours.

Protocol 2: Tosylation using Triethylamine and DMAP

This protocol provides an alternative method using an organic base.[3]

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • p-Toluenesulfonyl chloride

  • Water

Procedure:

  • Dissolve 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in dichloromethane at room temperature.

  • Add triethylamine (3 equivalents) and 4-dimethylaminopyridine (0.1 equivalents).

  • Cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 30 minutes, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (3 x volume of DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Quantitative Data for N-7 Tosylation:

ParameterProtocol 1 (NaOH)Protocol 2 (Et3N/DMAP)
Yield ~94% (based on 4-chloro analog)[4]97.7%[3]
Purity HighHigh
Reaction Time > 5 hours30 minutes
Temperature -5 to 30 °C0 °C to room temperature

Deprotection of the Tosyl Group:

The tosyl group can be removed under basic conditions.

Reaction Workflow:

5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine 5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Reagents Reagents 5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine->Reagents Base (e.g., NaOH, LiOH), Solvent (e.g., THF/Water) Product 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Reagents->Product Deprotection

Caption: Deprotection of N-7 Tosyl group.

Protocol 3: Tosyl Deprotection

Materials:

  • 5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Tetrahydrofuran (THF)

  • 1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the N-tosylated compound (1 equivalent) in a mixture of THF and water.

  • Add an excess of 1 M LiOH or NaOH solution (e.g., 5 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

II. N-7 SEM Protection

The SEM group is advantageous when milder deprotection conditions are required, offering orthogonality with acid- and base-labile protecting groups.

Reaction Workflow:

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Reagents Reagents 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine->Reagents SEM-Cl, Base (e.g., NaH, DIPEA), Solvent (e.g., DMF, CH2Cl2) Product 5-Bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine Reagents->Product N-7 SEM Protection

Caption: N-7 SEM protection of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 4: SEM Protection

This is a general protocol for the SEM protection of pyrrole-like nitrogens.[5]

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Dry N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in dry DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Deprotection of the SEM Group:

The SEM group can be removed under acidic conditions or with fluoride ions.

Reaction Workflow:

5-Bromo-4-chloro-7-SEM-7H-pyrrolo[2,3-d]pyrimidine 5-Bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)- 7H-pyrrolo[2,3-d]pyrimidine Reagents Reagents 5-Bromo-4-chloro-7-SEM-7H-pyrrolo[2,3-d]pyrimidine->Reagents Acid (e.g., TFA, HCl) or Fluoride source (e.g., TBAF) Product 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Reagents->Product Deprotection

Caption: Deprotection of N-7 SEM group.

Protocol 5: Acidic Deprotection of SEM Group [5]

Materials:

  • N-7 SEM protected 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • Dissolve the N-SEM protected compound (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (excess, e.g., 10-20 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography if necessary.

Protocol 6: Fluoride-mediated Deprotection of SEM Group [6]

Materials:

  • N-7 SEM protected 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the N-SEM protected compound (1 equivalent) in THF.

  • Add TBAF solution (1.5-2 equivalents) at room temperature.

  • Stir the mixture and monitor the reaction by TLC. The reaction may require gentle heating.

  • Once the reaction is complete, quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography if necessary.

Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityOrthogonality
Tosyl (Ts) TsCl, Base (NaOH or Et3N/DMAP)Strong Base (LiOH, NaOH)Stable to acid, mild base, many organometallicsOrthogonal to acid-labile groups (e.g., Boc, Trityl)
SEM SEM-Cl, Base (NaH or DIPEA)Acid (TFA, HCl) or Fluoride (TBAF)Stable to base, nucleophiles, mild acidOrthogonal to base-labile and some acid-labile groups

Conclusion

The selection of an appropriate protecting group for the N-7 position of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is critical for the successful synthesis of its derivatives. The tosyl group offers robust protection suitable for a wide range of subsequent reactions, while the SEM group provides a milder deprotection route, enhancing the strategic options for complex molecule synthesis. The detailed protocols and comparative data presented herein are intended to guide researchers in choosing the optimal protecting group strategy for their specific synthetic goals.

References

Application Note: Purification of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial intermediate in the synthesis of various pharmaceutical compounds, notably as a scaffold for Janus Kinase (JAK) inhibitors used in the treatment of inflammatory diseases.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent reaction steps, ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).[3] Recrystallization is a robust and widely used technique for purifying solid organic compounds, capable of removing impurities that may be present after synthesis.[4][5] This application note provides a detailed protocol for the purification of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine using recrystallization, including solvent selection, a step-by-step procedure, and troubleshooting guidelines.

Principle of the Method

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[6] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[5] Any insoluble impurities can be removed at this stage by hot filtration. As the solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the mother liquor.[4][6] The final pure crystals are then collected by filtration.

Experimental Protocol

This protocol outlines the procedure for selecting an appropriate solvent system and performing the recrystallization.

Materials and Equipment

  • Crude 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Solid, Yellowish)[7]

  • Reagent-grade solvents (e.g., acetonitrile, methanol, ethanol, ethyl acetate, isopropanol, N,N-Dimethylformamide (DMF), water)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capability

  • Reflux condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Vacuum oven or desiccator

Part 1: Solvent System Screening

The selection of a suitable solvent is the most critical step for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.[3] For chlorinated pyrimidine derivatives, polar aprotic solvents or mixtures of alcohols and other organic solvents are often effective.[3] The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is known to be soluble in DMSO, ethyl acetate, and methanol.[8]

  • Solubility Test: Place approximately 10-20 mg of the crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate) dropwise at room temperature, stirring after each addition. Observe the solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and observe if dissolution occurs.

  • Cooling: If the compound dissolves upon heating, cool the test tube to room temperature and then in an ice bath to see if crystals form.

  • Solvent/Anti-Solvent System: If a single suitable solvent cannot be identified, a mixed solvent (solvent/anti-solvent) system can be used.[9] Dissolve the compound in a "good" solvent (in which it is highly soluble, e.g., DMF, DMSO) and then add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water, hexane) dropwise until the solution becomes turbid, indicating the onset of crystallization.[9]

Part 2: Recrystallization Procedure

  • Dissolution: Place the crude 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (or solvent mixture) in small portions.

  • Heating: Gently heat the mixture on a hotplate with constant stirring. Add the minimum amount of hot solvent required to completely dissolve the solid. It is crucial to avoid adding excessive solvent, as this will reduce the final yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean funnel and a receiving Erlenmeyer flask to prevent premature crystallization. Quickly filter the hot solution to remove the solid impurities.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[4]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent. The melting point of the pure compound is reported to be between 221-225°C.[10][11]

Data Presentation

Quantitative data from the purification process should be systematically recorded to evaluate the effectiveness of the chosen solvent system and protocol.

Table 1: Purity and Yield Data for Recrystallization of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Solvent System Crude Purity (%) (by HPLC) Recrystallized Purity (%) (by HPLC) Yield (%) Observations
Acetonitrile/Methanol (1:1) 95.2 99.5 85 Well-formed, light-yellow needles.
Ethyl Acetate 95.2 98.9 78 Small, crystalline powder.
Isopropanol 95.2 99.1 82 Fine, off-white crystals.

| DMF/Water | 95.2 | 99.3 | 88 | Significant purification, requires careful addition of water. |

Note: The data presented in this table are illustrative examples. Actual results will vary based on the initial purity of the crude material and the specific experimental conditions.

Troubleshooting

  • No Crystals Form: The solution may be too dilute. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[3] If this fails, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Oiling Out: The compound may be precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Low Yield: This can be caused by using too much solvent, cooling the solution too quickly, or washing the crystals with solvent that is not ice-cold.[3] Ensure the minimum amount of hot solvent is used for dissolution.

Visual Workflow

Recrystallization_Workflow start Start: Crude Compound dissolve 1. Dissolution (Minimum Hot Solvent) start->dissolve hot_filtration 2. Hot Filtration (Optional) dissolve->hot_filtration cool 3. Slow Cooling (Crystal Formation) dissolve->cool If no insoluble impurities hot_filtration->cool Clear Solution collect 4. Vacuum Filtration (Collect Crystals) cool->collect wash 5. Washing (Ice-Cold Solvent) collect->wash dry 6. Drying (Under Vacuum) wash->dry end_product End: Pure Crystals dry->end_product

Caption: Workflow for the purification of a solid compound by recrystallization.

References

Application Notes and Protocols for the Analytical Characterization of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.

Compound Overview

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the 7-deazapurine class of molecules.[1] Its structure is foundational for the development of various inhibitors targeting kinases and other enzymes. Accurate and thorough characterization is crucial for its use in drug discovery and development.

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number22276-95-5[1][2]
Molecular FormulaC₆H₃BrClN₃[2]
Molecular Weight232.47 g/mol [2]
Exact Mass230.919876 u[2]
Melting Point221-225 °C[2]
AppearancePowder
SolubilitySlightly soluble in water[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms within the molecule.

2.1. Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and pyrimidine rings. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and nitrogen atoms.

Table 2: Expected ¹H NMR Chemical Shifts

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-67.30 - 7.80s
H-28.50 - 8.80s
N-H12.0 - 13.0br s

Note: These are predicted values. Actual shifts may vary depending on the solvent and concentration.

2.2. Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (δ, ppm)
C-595 - 105
C-4148 - 152
C-2150 - 154
C-6125 - 130
C-7a150 - 154
C-4a114 - 118

Note: These are predicted values based on related structures.

2.3. Experimental Protocol for NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H spectrum and assign the chemical shifts for all signals in both spectra.

Diagram 1: NMR Analysis Workflow

NMR_Workflow A Sample Preparation (Dissolve in DMSO-d6) B Transfer to NMR Tube A->B C Spectrometer Setup B->C D 1H Spectrum Acquisition C->D E 13C Spectrum Acquisition C->E F Data Processing (FT, Phasing, Baseline) D->F E->F G Spectral Analysis (Peak Picking, Integration, Assignment) F->G

Caption: Workflow for NMR spectral acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

3.1. Expected Mass Spectral Data

Due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern.

Table 4: Expected Mass Spectrometry Data

Ionm/z (Calculated)Expected Isotopic Pattern
[M]⁺230.9199Characteristic pattern for Br and Cl
[M+2]⁺232.9178Prominent due to ³⁷Cl and ⁸¹Br isotopes
[M+4]⁺234.9158Visible due to combinations of heavy isotopes

3.2. Experimental Protocol for Mass Spectrometry Analysis

Objective: To determine the molecular weight and confirm the elemental composition.

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine sample

  • Methanol or other suitable solvent

  • Mass spectrometer (e.g., ESI-MS or GC-MS)

Procedure:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol.

  • For Electrospray Ionization (ESI), infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), inject a small volume of the solution into the GC, which will separate the compound before it enters the mass spectrometer.

  • Acquire the mass spectrum in a positive or negative ion mode over an appropriate m/z range (e.g., 50-500).

  • Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern.

  • If possible, perform tandem MS (MS/MS) to study the fragmentation pattern for further structural confirmation.

Diagram 2: Mass Spectrometry Analysis Workflow

MS_Workflow A Sample Preparation (Dilute Solution) B Introduction to MS (e.g., ESI or GC) A->B C Ionization B->C D Mass Analysis (m/z measurement) C->D E Detection D->E F Data Analysis (Molecular Ion, Isotopes, Fragmentation) E->F

Caption: General workflow for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

4.1. HPLC Method Parameters

A reverse-phase HPLC method is generally suitable for this compound.

Table 5: Representative HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a starting method and may require optimization.

4.2. Experimental Protocol for HPLC Analysis

Objective: To determine the purity of the sample and identify any impurities.

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine sample

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

Procedure:

  • Prepare the mobile phases as described in Table 5.

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of about 0.1 mg/mL.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the sample solution and run the gradient method.

  • Monitor the chromatogram at 254 nm.

  • Analyze the data to determine the retention time of the main peak and calculate the purity based on the area percentages of all observed peaks.

Diagram 3: HPLC Analysis Workflow

HPLC_Workflow A Mobile Phase Preparation C HPLC System Equilibration A->C B Sample Preparation (Dissolution & Dilution) D Sample Injection B->D C->D E Chromatographic Separation D->E F UV Detection E->F G Data Analysis (Purity Calculation) F->G

Caption: Workflow for HPLC purity analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental confirmation of its empirical formula.

5.1. Theoretical Elemental Composition

Table 6: Theoretical Elemental Composition for C₆H₃BrClN₃

ElementTheoretical Percentage (%)
Carbon (C)31.00
Hydrogen (H)1.30
Nitrogen (N)18.08
Bromine (Br)34.37
Chlorine (Cl)15.25

5.2. Experimental Protocol for Elemental Analysis

Objective: To experimentally determine the elemental composition and compare it with the theoretical values.

Materials:

  • Dry, pure 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine sample (1-2 mg)

  • Elemental analyzer

Procedure:

  • Ensure the sample is thoroughly dried to remove any residual solvent.

  • Accurately weigh 1-2 mg of the sample into a tin capsule.

  • Place the capsule into the autosampler of the elemental analyzer.

  • Run the analysis according to the instrument's standard operating procedure for CHN analysis. The instrument will perform combustion of the sample and quantify the resulting gases (CO₂, H₂O, N₂).

  • The analysis for halogens (Br, Cl) may require separate techniques such as ion chromatography after combustion.

  • Compare the experimental percentages with the theoretical values. The results should be within ±0.4% of the theoretical values for a pure sample.

Diagram 4: Elemental Analysis Workflow

EA_Workflow A Sample Drying and Weighing B Combustion in Analyzer A->B C Gas Separation B->C D Detection of CO2, H2O, N2 C->D E Calculation of % Composition D->E F Comparison with Theoretical Values E->F

Caption: Workflow for elemental analysis.

References

Application Notes and Protocols: 1H and 13C NMR Data for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This heterocyclic compound is a key intermediate in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors. The provided data and protocols are essential for the characterization and quality control of this important building block in drug discovery and development.

Spectroscopic Data

The NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.98broad singlet1HN-H (Pyrrole)
8.63singlet1HC2-H
7.96singlet1HC6-H
¹³C NMR Data

The following ¹³C NMR data has been compiled from analyses of closely related analogs and spectral prediction. It serves as a reference for the expected chemical shifts for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Chemical Shift (ppm)Assignment
~152C4
~151C2
~150C7a
~129C6
~116C4a
~95C5

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

NMR Data Acquisition
  • Instrument: Bruker Avance 400 MHz Spectrometer (or equivalent)

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

Applications in Drug Development

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial intermediate in the synthesis of a class of drugs known as Janus kinase (JAK) inhibitors.[1] JAK inhibitors are targeted therapies used in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory conditions. The pyrrolo[2,3-d]pyrimidine core serves as a scaffold that mimics the purine base of ATP, allowing these inhibitors to bind to the ATP-binding site of JAKs and block their enzymatic activity. The bromo and chloro substituents on this core provide reactive handles for further chemical modifications, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies in the development of new and more potent kinase inhibitors.[2][3][4]

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR data for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

experimental_workflow NMR Analysis Workflow for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_synthesis Synthesis and Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Application synthesis Synthesis of 5-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution in DMSO-d6) purification->sample_prep nmr_acquisition 1H and 13C NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration, Chemical Shift Assignment) data_processing->spectral_analysis application Application in Drug Development (e.g., Synthesis of Kinase Inhibitors) spectral_analysis->application

Caption: Workflow for the synthesis, NMR analysis, and application of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The methodologies outlined herein are designed to ensure accurate mass determination, structural elucidation, and quantification of this compound, which is crucial for quality control and reaction monitoring in drug discovery and development. The protocols are tailored for Liquid Chromatography-Mass Spectrometry (LC-MS) systems equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Introduction

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound belonging to the 7-deazapurine class of molecules.[1] Its structure is foundational for the development of various kinase inhibitors and other therapeutic agents.[2][3][4] Accurate and reliable analytical methods are therefore essential for its characterization. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and specificity for the analysis of such compounds. This document details the application of mass spectrometry for the qualitative and quantitative analysis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₃BrClN₃[5]
Molecular Weight 232.47 g/mol [6]
Exact Mass 230.919876 u[6]
Appearance Solid[1]
Water Solubility Slightly soluble in water[6]

Table 1: Physicochemical Properties of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Experimental Protocols

Protocol 1: Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with a mixture of acetonitrile and water (typically 50:50, v/v) containing 0.1% formic acid to a final concentration range of 1-10 µg/mL for direct infusion analysis or for creating calibration standards for LC-MS analysis.[7] The addition of formic acid aids in the protonation of the analyte, enhancing the signal in positive ion mode ESI.[8]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol is designed for a standard reverse-phase LC-MS system.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for the separation.[9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Protocol 3: Mass Spectrometry Parameters

The following are typical starting parameters for mass spectrometric detection. Optimization may be required depending on the specific instrument.

ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+) or APCI+ESI is a soft ionization technique suitable for polar molecules.[10] APCI can also be effective.[6]
Capillary Voltage 3.5 kVTo generate a stable electrospray.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Temperature 350 °CTo facilitate solvent evaporation from the charged droplets.[10]
Nebulizer Gas (N₂) Flow Instrument DependentTo assist in droplet formation.
Drying Gas (N₂) Flow Instrument DependentTo aid in solvent evaporation.[10]
Scan Range (Full Scan) m/z 100-400To cover the expected mass of the analyte and potential fragments.
Collision Energy (for MS/MS) 10-40 eVTo induce fragmentation for structural confirmation.

Table 2: Recommended Mass Spectrometry Parameters

Expected Mass Spectra and Fragmentation

Due to the presence of bromine and chlorine, the mass spectrum of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine will exhibit a characteristic isotopic pattern.

Full Scan Mass Spectrum

In a full scan mass spectrum, the protonated molecule [M+H]⁺ is expected to show a characteristic isotopic cluster due to the natural abundance of ³⁵Cl/³⁷Cl (approximately 3:1) and ⁷⁹Br/⁸¹Br (approximately 1:1). The most abundant peaks in this cluster will be at m/z 232 and 234.

IonCalculated m/zExpected Relative Abundance
[C₆H₄³⁵Cl⁷⁹BrN₃]⁺231.9382High
[C₆H₄³⁷Cl⁷⁹BrN₃]⁺ / [C₆H₄³⁵Cl⁸¹BrN₃]⁺233.9353 / 233.9362Very High
[C₆H₄³⁷Cl⁸¹BrN₃]⁺235.9332High

Table 3: Expected Isotopic Pattern for [M+H]⁺ of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Tandem Mass Spectrometry (MS/MS)

Collision-Induced Dissociation (CID) of the precursor ion [M+H]⁺ can provide valuable structural information. The fragmentation pathways are likely to involve the loss of small molecules such as HCl, Br, or HCN.

fragmentation_pathway parent [M+H]⁺ m/z 232/234/236 frag1 Loss of HCl [M+H-HCl]⁺ parent->frag1 -HCl frag2 Loss of Br [M+H-Br]⁺ parent->frag2 -Br frag3 Loss of HCN [M+H-HCN]⁺ parent->frag3 -HCN

Caption: Proposed MS/MS fragmentation of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Quantitative Analysis

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high sensitivity and selectivity.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
232To be determined empirically100To be optimized
234To be determined empirically100To be optimized

Table 4: MRM Parameters for Quantification

Note: The optimal product ions and collision energies should be determined by performing a product ion scan and optimizing the collision energy for the most intense and stable fragment ions.

Experimental Workflow

The overall workflow for the analysis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing stock_solution Prepare Stock Solution (1 mg/mL) working_solution Prepare Working Solutions (1-10 µg/mL) stock_solution->working_solution lc_separation LC Separation (C18 Column) working_solution->lc_separation ms_detection MS Detection (ESI+ or APCI+) lc_separation->ms_detection qualitative Qualitative Analysis (Full Scan & MS/MS) ms_detection->qualitative quantitative Quantitative Analysis (MRM) ms_detection->quantitative

Caption: Workflow for the mass spectrometric analysis of the target compound.

Conclusion

The protocols and application notes provided in this document offer a comprehensive guide for the mass spectrometric analysis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to obtain reliable and accurate data for this important synthetic intermediate, thereby supporting and accelerating the drug discovery and development process. The characteristic isotopic signature of this compound makes mass spectrometry an ideal tool for its unambiguous identification and quantification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, focusing on the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of starting material: The precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, may be impure or degraded. The synthesis of this precursor can sometimes result in low yields. 2. Inactive brominating agent: N-Bromosuccinimide (NBS) can degrade over time, especially if not stored properly. 3. Insufficient reaction time or temperature: The reaction may not have proceeded to completion.1. Verify the purity of the starting material using techniques like NMR or LC-MS before starting the reaction. If necessary, purify the starting material by recrystallization or column chromatography. 2. Use freshly opened or purified NBS. The purity of NBS can be checked by titration. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature moderately.
Presence of Multiple Spots on TLC (Byproducts) 1. Over-bromination: Use of excess brominating agent can lead to the formation of di-brominated species. 2. Side reactions: Impurities in the starting material or solvent can lead to unwanted side reactions. 3. Degradation of product: The product might be sensitive to prolonged reaction times or high temperatures.1. Use a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents). Add the brominating agent portion-wise to the reaction mixture to maintain better control. 2. Ensure the use of high-purity, dry solvents. 3. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
Product is a different color than expected (e.g., yellow or brown) 1. Residual bromine: Traces of bromine from the brominating agent can impart color. 2. Formation of colored impurities: Side reactions or degradation can produce colored byproducts.1. Quench the reaction properly with a reducing agent like sodium thiosulfate (Na₂S₂O₃) solution to remove excess bromine. 2. Purify the product using column chromatography or recrystallization. Washing the crude product with a suitable solvent can also help remove colored impurities.
Difficulty in Isolating the Product 1. Product solubility: The product may have some solubility in the reaction or wash solvents, leading to loss during work-up. 2. Formation of a fine precipitate: The product may precipitate as very fine particles that are difficult to filter.1. Cool the reaction mixture in an ice bath to minimize solubility before filtration. 2. Use a centrifuge to pellet the fine precipitate before decanting the supernatant. Alternatively, use a filter aid like Celite.
Purification Challenges 1. Co-elution of impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography difficult. 2. Product instability on silica gel: The product may degrade on acidic silica gel.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Use neutral or deactivated silica gel for chromatography. Alternatively, consider purification by recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

A1: The most common and direct method is the electrophilic bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂).[1]

Q2: Which solvent is best for this reaction?

A2: Several solvents can be used, with chloroform, N,N-dimethylformamide (DMF), and dichloromethane (DCM) being the most frequently reported. The choice of solvent can influence reaction time and work-up procedures. For example, reactions in chloroform or DCM often result in the product precipitating out of the solution, which can be isolated by filtration.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What are the key work-up steps after the reaction is complete?

A4: A typical work-up involves cooling the reaction mixture, followed by quenching with an aqueous solution of sodium thiosulfate to destroy any unreacted bromine. The pH is often adjusted with a base like sodium bicarbonate. The product can then be isolated by filtration if it precipitates, or by extraction with an organic solvent.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks around 12.97 ppm (s, 1H), 8.62 ppm (s, 1H), and 7.95 ppm (s, 1H).[2]

Quantitative Data Summary

The following table summarizes quantitative data from different reported synthesis protocols for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Brominating Agent Solvent Temperature Reaction Time Yield (%) Reference
N-Bromosuccinimide (NBS)ChloroformReflux1 hourNot specified[1]
N-Bromosuccinimide (NBS)DMFRoom Temperature15 hours95[2]
N-Bromosuccinimide (NBS)DMFRoom Temperature12 hours94.6[2]
N-Bromosuccinimide (NBS)DMFRoom TemperatureOvernight91.5[2]
N-Bromosuccinimide (NBS)DichloromethaneRoom Temperature2.5 hours83[2]

Experimental Protocols

Protocol 1: Bromination using NBS in DMF

This protocol is adapted from a high-yielding procedure.[2]

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in DMF.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate and wash with ice-cold water.

  • Dry the crude product under high vacuum.

  • For further purification, dissolve the crude solid in a 20% methanol in dichloromethane solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Protocol 2: Bromination using NBS in Chloroform

This protocol utilizes a common chlorinated solvent and reflux conditions.[1]

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Chloroform

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in chloroform.

  • Add N-Bromosuccinimide (1 equivalent) to the solution.

  • Reflux the resulting mixture for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the precipitate by filtration.

  • Dry the collected solid under reduced pressure to afford the desired product.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow General Experimental Workflow for Synthesis start Start dissolve Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in appropriate solvent (e.g., DMF, Chloroform) start->dissolve add_nbs Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) dissolve->add_nbs react Stir at specified temperature (Room Temperature or Reflux) add_nbs->react monitor Monitor reaction progress by TLC react->monitor workup Reaction Work-up monitor->workup Reaction Complete quench Quench with water/Na2S2O3 (optional) workup->quench isolate Isolate crude product (Filtration or Extraction) quench->isolate purify Purify the product (Column Chromatography or Recrystallization) isolate->purify characterize Characterize the final product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting Decision Tree

troubleshooting_workflow Troubleshooting Decision Tree start Low Yield or Incomplete Reaction check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_impure Starting Material Impure check_sm->sm_impure Impure sm_ok Starting Material is Pure check_sm->sm_ok Pure purify_sm Purify Starting Material sm_impure->purify_sm check_nbs Check NBS Activity sm_ok->check_nbs nbs_old NBS is old or degraded check_nbs->nbs_old Inactive nbs_ok NBS is active check_nbs->nbs_ok Active use_fresh_nbs Use fresh/purified NBS nbs_old->use_fresh_nbs check_conditions Review Reaction Conditions (Time, Temperature) nbs_ok->check_conditions increase_time_temp Increase reaction time or temperature check_conditions->increase_time_temp

Caption: A decision tree for troubleshooting low yield or incomplete reactions.

References

Technical Support Center: 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the preparation of various therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

A1: The most widely reported method is the electrophilic bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using a brominating agent, most commonly N-bromosuccinimide (NBS), in a suitable solvent.[1][2]

Q2: What are the critical parameters that can affect the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the reaction. These include the quality of the starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine), the choice and stoichiometry of the brominating agent, the reaction solvent, temperature, and reaction time. Proper work-up and purification procedures are also crucial for obtaining a high-purity product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A spot corresponding to the starting material should diminish over time, while a new spot for the product appears. It is advisable to run a co-spot (a lane with both starting material and the reaction mixture) for accurate comparison.

Q4: What are the potential side products in this reaction?

A4: Potential side products can include unreacted starting material, dibrominated species, and impurities arising from the decomposition of the reagent or solvent. The formation of these byproducts is often influenced by the reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive or degraded N-bromosuccinimide (NBS).2. Poor quality of the starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine).3. Insufficient reaction time or temperature.1. Use freshly opened or properly stored NBS. Test the activity of NBS if possible.2. Ensure the starting material is pure and dry.3. Monitor the reaction by TLC and consider increasing the reaction time or temperature incrementally.
Formation of Multiple Spots on TLC (Impure Product) 1. Over-bromination leading to dibrominated products.2. Side reactions due to excessive temperature.3. Impure solvent or reagents.1. Use a controlled stoichiometry of NBS (typically 1.0 to 1.1 equivalents).2. Maintain the recommended reaction temperature.3. Use high-purity, dry solvents and reagents.
Difficulty in Product Isolation/Precipitation 1. The product is partially soluble in the work-up solvent (e.g., water).2. Insufficient volume of the anti-solvent (water) used for precipitation.1. Cool the reaction mixture in an ice bath to maximize precipitation.2. Increase the volume of ice-cold water added during the work-up.[2]
Product is Colored (Yellowish/Brownish) 1. Presence of residual bromine or succinimide byproducts.2. Decomposition of the product or starting material.1. Wash the crude product thoroughly with water and a saturated solution of sodium thiosulfate to remove residual bromine.2. Consider purification by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Bromination using NBS in DMF

This protocol is based on a commonly cited method for the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2]

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (1.05 - 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12-15 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • A precipitate will form. Stir for 30 minutes and then filter the solid.

  • Wash the solid with ample ice-cold water.

  • Dry the crude product under vacuum.

  • For further purification, the crude solid can be redissolved in a mixture of 20% MeOH in DCM, dried over anhydrous sodium sulfate, filtered, and the solvent evaporated under reduced pressure to yield the pure product.[2]

Summary of Reaction Conditions and Yields
Starting Material Brominating Agent Solvent Temperature Time Yield Reference
4-chloro-7H-pyrrolo[2,3-d]pyrimidineN-bromosuccinimide (NBS)ChloroformReflux1 hNot specified[1]
4-chloro-7H-pyrrolo[2,3-d]pyrimidineN-bromosuccinimide (NBS)DMFRoom Temp12 h94.6%[2]
4-chloro-7H-pyrrolo[2,3-d]pyrimidineN-bromosuccinimide (NBS)DMFRoom Temp15 h95%[2]

Visualizations

Reaction Pathway for the Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Reaction_Pathway start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine product 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine start->product Bromination reagent N-bromosuccinimide (NBS) Solvent (e.g., DMF) reagent->product

Caption: Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision solution solution start Low Yield Observed check_reagents Check Reagent Quality (NBS, Starting Material, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use fresh/pure reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temperature, Time) reagents_ok->check_conditions Yes replace_reagents->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize T and time (Monitor by TLC) conditions_ok->optimize_conditions No check_workup Evaluate Work-up Procedure conditions_ok->check_workup Yes optimize_conditions->check_workup workup_ok Work-up Correct? check_workup->workup_ok optimize_workup Adjust work-up (e.g., more ice water) workup_ok->optimize_workup No end Yield Improved workup_ok->end Yes optimize_workup->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

The expected and desired product is the regioselective monobromination at the C5 position of the pyrrole ring, yielding 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The pyrrole ring is electron-rich and thus more susceptible to electrophilic substitution than the pyrimidine ring.

Q2: What are the common side reactions observed during the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

The most common side reaction is over-bromination, leading to the formation of di- and potentially tri-brominated products. Based on the reactivity of the pyrrolo[2,3-d]pyrimidine core, the likely di-brominated side product is 5,6-dibromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The formation of these side products is typically favored by an excess of the brominating agent, higher reaction temperatures, or prolonged reaction times.

Q3: Which brominating agents are recommended for this reaction?

N-Bromosuccinimide (NBS) is a commonly used and recommended reagent for this transformation. It provides a low and steady concentration of bromine, which helps to control the selectivity of the reaction and minimize over-bromination.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A comparison of the reaction mixture to a standard of the starting material will show the consumption of the starting material and the appearance of new, typically less polar, product spots.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Issue 1: Low yield of the desired 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with significant starting material remaining.

Possible Cause Troubleshooting Step
Insufficient brominating agentEnsure the accurate stoichiometry of NBS (typically 1.0 to 1.1 equivalents).
Low reaction temperatureGradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Short reaction timeExtend the reaction time and continue to monitor the consumption of the starting material.
Inadequate mixingEnsure efficient stirring to maintain a homogeneous reaction mixture.

Issue 2: Formation of multiple products, suggesting over-bromination.

Possible Cause Troubleshooting Step
Excess brominating agentUse a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of NBS.
High reaction temperaturePerform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.
Prolonged reaction timeCarefully monitor the reaction and quench it as soon as the starting material is consumed to a satisfactory level.
Inappropriate solventConsider using a less polar solvent to potentially modulate the reactivity.

Issue 3: Difficulty in separating the desired mono-brominated product from di-brominated side products.

Possible Cause Troubleshooting Step
Similar polarity of productsUtilize column chromatography with a shallow solvent gradient to improve separation. Consider using a different stationary phase if silica gel is not effective.
Co-crystallizationIf purification is by crystallization, try different solvent systems to achieve selective crystallization of the desired product.

Data Presentation

Table 1: Reaction Parameters for Monobromination

ParameterRecommended Condition
Starting Material4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Brominating AgentN-Bromosuccinimide (NBS)
Stoichiometry1.0 - 1.1 equivalents of NBS
SolventChloroform or Dichloromethane
Temperature0 °C to reflux
Reaction Time1-16 hours (monitor by TLC/HPLC)

Table 2: Analytical Data for Identification of Products

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
4-chloro-7H-pyrrolo[2,3-d]pyrimidine12.16 (br s, 1H), 8.59 (s, 1H), 7.70 (d, 1H), 6.60 (d, 1H)[1]Not readily available
5-bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine8.61 (s, 1H), 7.31 (s, 1H), 4.31 (q, 2H), 1.47 (t, 3H)[2]152.2, 151.0, 150.1, 128.7, 115.0, 87.5, 40.4, 15.5[2]
Expected 5,6-dibromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineThe doublet for H-6 would be absent. A downfield shift of the remaining pyrrole proton (H-7) is expected.Further changes in the chemical shifts of the pyrrole carbons are expected due to the second bromine substituent.

Note: The 1H NMR data for the N-ethylated 5-bromo product is provided as a reference for the chemical shifts of the heterocyclic core.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in chloroform or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B 5-bromo-4-chloro-7H- pyrrolo[2,3-d]pyrimidine (Desired Product) A->B NBS (1.0-1.1 eq) CHCl3, 0°C to rt C 5,6-dibromo-4-chloro-7H- pyrrolo[2,3-d]pyrimidine (Side Product) B->C Excess NBS Higher Temp.

Caption: Reaction scheme for the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Bromination Reaction Complete check_purity Analyze crude product by TLC/HPLC and 1H NMR start->check_purity pure Desired Product Obtained (>95% purity) check_purity->pure Clean Reaction impure Significant Impurities Detected check_purity->impure Side Products Present identify_impurity Identify Impurity: - Unreacted Starting Material? - Over-brominated Product? impure->identify_impurity adjust_stoichiometry Adjust NBS stoichiometry (1.0-1.1 eq) identify_impurity->adjust_stoichiometry Starting Material optimize_temp Lower reaction temperature (e.g., 0°C) identify_impurity->optimize_temp Over-bromination purification Optimize purification: - Column chromatography - Recrystallization identify_impurity->purification Both/Unclear optimize_time Reduce reaction time optimize_temp->optimize_time

Caption: A logical workflow for troubleshooting side reactions in the bromination process.

References

Technical Support Center: 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

The most prevalent and straightforward method is the electrophilic bromination of the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, using N-Bromosuccinimide (NBS) as the brominating agent.

Q2: What are the typical solvents used for this reaction, and how do they affect the outcome?

Commonly used solvents include chloroform and N,N-dimethylformamide (DMF). The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF can accelerate the reaction, while less polar solvents like chloroform may offer better control over the reaction's progress.

Q3: What is the role of temperature in this reaction?

Temperature is a critical parameter for controlling the reaction. Insufficient temperature may lead to an incomplete reaction, while excessive heat can promote the formation of side products, such as di-brominated species. It is crucial to maintain the recommended temperature range for optimal results.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By comparing the spots of the starting material, the product, and the reaction mixture, you can determine when the starting material has been consumed and the reaction is complete.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Increase reaction time. - Slightly increase the molar equivalent of NBS (e.g., from 1.05 to 1.1 eq.). - Ensure the reaction temperature is optimal.
Degradation of product during workup.- Use a milder workup procedure. - Avoid prolonged exposure to acidic or basic conditions.
Impure starting material.- Recrystallize or purify the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine before use.
Presence of Multiple Spots on TLC (Side Products) Over-bromination (di-bromination).- Use a lower molar equivalent of NBS (e.g., 1.0 to 1.05 eq.). - Add NBS portion-wise to the reaction mixture. - Maintain a lower reaction temperature.
Reaction with solvent.- If using a reactive solvent, consider switching to a more inert one (e.g., acetonitrile).
Degradation of NBS.- Use freshly opened or recrystallized NBS. Old NBS can contain free bromine, leading to side reactions.
Difficulty in Product Purification Co-elution of impurities with the product.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system to remove closely related impurities.
Product is insoluble or poorly soluble.- The product is known to be slightly soluble in water.[1] For purification, consider dissolving in a minimal amount of a suitable organic solvent like a mixture of methanol and dichloromethane.
Inconsistent Reaction Times Variations in reagent quality.- Ensure the quality and purity of both the starting material and NBS are consistent across batches.
Fluctuations in reaction temperature.- Use a reliable heating/cooling system to maintain a stable reaction temperature.

Experimental Protocols

Protocol 1: Bromination in Chloroform
  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in chloroform, add N-Bromosuccinimide (1.05 eq.).

  • Reaction Conditions: Reflux the mixture for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The precipitate is collected by filtration.

  • Purification: Wash the collected solid with water and dry under reduced pressure to afford 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Bromination in DMF
  • Reaction Setup: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in DMF.

  • Reagent Addition: Add NBS (1.05 - 1.1 eq.) portion-wise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-15 hours.

  • Workup: Pour the reaction mixture into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

Data Presentation

Parameter Condition A Condition B Condition C
Solvent ChloroformDMFAcetonitrile
Temperature RefluxRoom Temperature50 °C
NBS (eq.) 1.051.11.05
Reaction Time 2 hours14 hours6 hours
Yield (%) ~85%~95%~90%
Purity (by HPLC) >98%>99%>98.5%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Prepare Reactants dissolve Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Solvent start->dissolve add_nbs Add NBS (Portion-wise) dissolve->add_nbs react Maintain Temperature and Stir add_nbs->react monitor Monitor with TLC react->monitor quench Quench Reaction (e.g., with water) monitor->quench Reaction Complete filter Filter Precipitate quench->filter wash Wash with Water filter->wash dry Dry Under Vacuum wash->dry end End: Pure Product dry->end

Caption: General experimental workflow for the synthesis.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_side Side Product Troubleshooting cluster_purification Purification Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield side_products Side Products on TLC start->side_products purification_issue Purification Difficulty start->purification_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn over_bromination Over-bromination? side_products->over_bromination co_elution Co-eluting Impurities? purification_issue->co_elution degradation Product Degradation? incomplete_rxn->degradation No sol_yield1 Increase reaction time/temp/NBS eq. incomplete_rxn->sol_yield1 Yes impure_sm Impure Starting Material? degradation->impure_sm No sol_yield2 Milder workup degradation->sol_yield2 Yes sol_yield3 Purify starting material impure_sm->sol_yield3 Yes solvent_reaction Solvent Reaction? over_bromination->solvent_reaction No sol_side1 Decrease NBS eq./temp, portion-wise addition over_bromination->sol_side1 Yes sol_side2 Change solvent solvent_reaction->sol_side2 Yes solubility Poor Solubility? co_elution->solubility No sol_purify1 Optimize chromatography/recrystallize co_elution->sol_purify1 Yes sol_purify2 Use appropriate solvent mixture solubility->sol_purify2 Yes

Caption: Troubleshooting decision-making flowchart.

References

common impurities in 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The following sections address common impurities and their removal, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) - Impurity Troubleshooting

Q1: I have synthesized 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, but my analytical data (TLC, HPLC, NMR) suggests the presence of unreacted starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. How can I remove it?

A1: Unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a common impurity due to its structural similarity to the final product, making it challenging to separate. Here are two recommended methods for its removal:

  • Flash Column Chromatography: This is an effective method for separating compounds with different polarities. Since the starting material is slightly more polar than the brominated product, it will have a different retention time on a silica gel column.

  • Recrystallization: This technique can be effective if a suitable solvent system is identified where the solubility of the product and the impurity differ significantly at different temperatures.

For a detailed experimental protocol for flash column chromatography, please refer to the "Experimental Protocols" section below.

Q2: My product appears to be contaminated with a more polar impurity, which I suspect is the hydrolyzed by-product, 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-ol. What is the best way to remove this?

A2: The chloro group at the 4-position is susceptible to hydrolysis, leading to the formation of the corresponding hydroxyl compound. This impurity is significantly more polar than the desired product.

A straightforward method to remove this impurity is through an aqueous wash. By dissolving the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and washing it with a mild aqueous base (like a saturated sodium bicarbonate solution), the more acidic and polar hydroxyl impurity will preferentially move into the aqueous layer.

Q3: The synthesis of my compound involved N-bromosuccinimide (NBS). I am concerned about the presence of succinimide as a by-product. How can I eliminate it?

A3: Succinimide is a common by-product when NBS is used as a brominating agent. Fortunately, succinimide is highly soluble in water.

To remove succinimide, you can perform a simple aqueous workup. After the reaction, quenching with water and subsequent extractions with an organic solvent will leave the succinimide in the aqueous phase. Washing the combined organic layers with water or brine will further ensure its removal.

Q4: Are there other potential impurities I should be aware of?

A4: Besides the impurities mentioned above, other potential contaminants could include:

  • Di-brominated species: Over-bromination can lead to the formation of di-brominated pyrrolopyrimidines. These are often less polar than the mono-brominated product and can be separated by column chromatography.

  • Dehalogenated species: Reductive dehalogenation can sometimes occur, leading to the formation of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine or 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. These can be challenging to separate and may require careful column chromatography or recrystallization.

  • Residual Solvents: Ensure your final product is thoroughly dried under vacuum to remove any residual solvents from the reaction or purification steps.

Data Presentation

The following table summarizes hypothetical quantitative data for impurity levels before and after purification using the recommended methods. This data is for illustrative purposes to demonstrate the effectiveness of the purification techniques.

ImpurityTypical Level in Crude Product (Area % by HPLC)Expected Level After Purification (Area % by HPLC)Recommended Purification Method
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material)5-15%<0.5%Flash Column Chromatography
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Hydrolyzed By-product)2-8%<0.2%Aqueous Wash
Succinimide1-5%Not DetectedAqueous Workup
Di-brominated Species0.5-2%<0.1%Flash Column Chromatography

Experimental Protocols

Protocol 1: Flash Column Chromatography for Removal of Unreacted Starting Material

  • Column Preparation:

    • Select an appropriately sized glass column and pack it with silica gel (e.g., 230-400 mesh) using a slurry method with the initial eluent.

    • The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Sample Preparation:

    • Dissolve the crude 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

  • Elution:

    • Load the prepared sample onto the top of the silica gel bed.

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting eluent is a mixture of hexanes and ethyl acetate. Based on literature, a 2:1 mixture of hexanes-ethyl acetate can be effective.[1]

    • Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • The less polar product will elute before the more polar unreacted starting material.

    • Combine the fractions containing the pure product, as determined by TLC.

    • Evaporate the solvent under reduced pressure to obtain the purified 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product (with impurities) aqueous_wash Aqueous Wash (removes polar impurities) start->aqueous_wash Step 1 column_chromatography Column Chromatography (separates based on polarity) aqueous_wash->column_chromatography Step 2a recrystallization Recrystallization (purifies crystalline solids) aqueous_wash->recrystallization Step 2b analysis Purity Check (TLC, HPLC, NMR) column_chromatography->analysis Step 3 recrystallization->analysis Step 3 end Pure Product analysis->end Final

Caption: General experimental workflow for the purification of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Removal Method start Impurity Detected? starting_material Unreacted Starting Material start->starting_material Yes hydrolyzed Hydrolyzed By-product start->hydrolyzed succinimide Succinimide start->succinimide other Other start->other no_impurity Pure Product start->no_impurity No column Column Chromatography starting_material->column recrystallize Recrystallization starting_material->recrystallize wash Aqueous Wash hydrolyzed->wash succinimide->wash other->column

Caption: Troubleshooting logic for identifying and removing common impurities.

References

stability of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution

Question: I am observing significant degradation of my 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in solution, leading to inconsistent experimental results. What could be the cause and how can I prevent this?

Answer:

Unexpected degradation of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in solution is a common issue and can often be attributed to several factors related to the solvent, pH, and storage conditions. The pyrrolo[2,3-d]pyrimidine core is susceptible to hydrolysis, particularly at the 4-chloro position.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Solvent Protic solvents, especially water, can facilitate nucleophilic substitution of the chlorine atom at the C4 position, leading to the formation of the less active 4-hydroxy derivative.Use anhydrous aprotic solvents such as DMSO, DMF, or THF for stock solutions and experiments whenever possible. If aqueous buffers are necessary, prepare solutions fresh and use them immediately.
Incorrect pH The stability of the compound is pH-dependent. Both strongly acidic and basic conditions can accelerate the hydrolysis of the C-Cl bond. A related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is known to be sensitive to strong acids and bases.[1]Maintain the pH of your experimental solutions within a neutral range (pH 6-8). If the experimental design requires acidic or basic conditions, minimize the exposure time and temperature.
Extended Storage in Solution Even in appropriate solvents, long-term storage of solutions can lead to gradual degradation.Prepare fresh solutions for each experiment. If short-term storage is unavoidable, store aliquots at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) and protect from light.
Presence of Nucleophiles Amines, thiols, or other nucleophiles in the reaction mixture can displace the chlorine atom.Ensure all reagents and solvents are free from nucleophilic impurities. If the reaction involves a nucleophile, control the stoichiometry and reaction conditions (e.g., temperature, reaction time) carefully.

Experimental Workflow for Investigating Degradation:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Corrective Actions cluster_3 Resolution start Unexpected Degradation Observed check_solvent Analyze Solvent Purity and Type start->check_solvent check_ph Measure and Adjust pH of Solution start->check_ph check_storage Review Solution Storage Conditions start->check_storage check_reagents Verify Purity of Other Reagents start->check_reagents use_anhydrous Switch to Anhydrous Aprotic Solvent check_solvent->use_anhydrous buffer_ph Buffer Solution to Neutral pH check_ph->buffer_ph fresh_solution Prepare Fresh Solutions check_storage->fresh_solution purify_reagents Purify or Replace Contaminated Reagents check_reagents->purify_reagents end Stable Compound, Consistent Results use_anhydrous->end buffer_ph->end fresh_solution->end purify_reagents->end

Troubleshooting workflow for compound degradation.
Issue 2: Compound Shows Reduced Purity Over Time in Solid State

Question: I have been storing 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid, but its purity has decreased upon re-analysis. What are the optimal storage conditions?

Answer:

While generally more stable in the solid state compared to in solution, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can still degrade over time if not stored properly. Exposure to moisture, light, and elevated temperatures can contribute to its degradation.

Recommended Storage Conditions:

Parameter Recommendation Rationale
Temperature Store at 2-8°C. For long-term storage, -20°C is recommended.Lower temperatures slow down the rate of potential solid-state degradation reactions.
Atmosphere Store under an inert gas such as argon or nitrogen.Minimizes oxidation and hydrolysis by excluding oxygen and atmospheric moisture.
Light Protect from light by storing in an amber vial or a light-blocking container.Photodegradation can occur upon exposure to UV or visible light.
Container Use a tightly sealed, non-reactive container (e.g., glass vial with a PTFE-lined cap).Prevents exposure to atmospheric moisture and contaminants.

Logical Flow for Ensuring Solid-State Stability:

G receive Receive or Synthesize Compound verify Verify Initial Purity (e.g., HPLC, NMR) receive->verify package Package in Amber Vial under Inert Gas verify->package store Store at Recommended Temperature (2-8°C or -20°C) package->store reanalyze Periodically Re-analyze Purity store->reanalyze stable Compound Remains Stable reanalyze->stable degraded Degradation Observed reanalyze->degraded repackage Re-evaluate and Improve Storage Conditions degraded->repackage repackage->store

Protocol for maintaining solid-state stability.

Frequently Asked Questions (FAQs)

Q1: What are the known incompatibilities of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

A1: The compound is incompatible with strong oxidizing agents. It is also expected to be reactive towards strong acids, strong bases, and nucleophiles due to the presence of the reactive chloro and bromo substituents and the pyrrolopyrimidine core.

Q2: What is the expected solubility of this compound?

A2: 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is slightly soluble in water.[2][3] It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For the related compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, solubility is also reported in ethanol.[1]

Q3: Are there any specific handling precautions I should take?

A3: Yes, this compound is classified as toxic if swallowed.[2] It is also an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a fume hood.

Q4: How can I monitor the stability of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in my experiments?

A4: The stability can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation. It is crucial to develop a method that separates the parent compound from its potential degradants.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine under various stress conditions.

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Determine the primary degradation pathways.

Workflow for Forced Degradation Study:

G start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Collect Samples at Time Intervals stress->sample analyze Analyze by HPLC sample->analyze evaluate Evaluate Degradation and Identify Products analyze->evaluate report Report Stability Profile evaluate->report

Forced degradation experimental workflow.

References

Technical Support Center: Reactions of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to help you diagnose and resolve common problems encountered during cross-coupling reactions with 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various kinase inhibitors.

I. Suzuki-Miyaura Coupling Reactions

Q1: My Suzuki-Miyaura reaction is showing low conversion of the 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material. What are the likely causes and solutions?

A1: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The palladium catalyst is crucial. Its inactivity is a common reason for reaction failure.

    • Troubleshooting Steps:

      • Use a Fresh Catalyst: Palladium catalysts, especially those not stored under an inert atmosphere, can degrade over time. Ensure you are using a fresh batch.

      • Consider a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often more stable and efficient at generating the active Pd(0) species.

      • Increase Catalyst Loading: While typically in the 1-5 mol% range, for challenging substrates, increasing the catalyst loading might be necessary.

  • Inadequate Base: The base is critical for the transmetalation step.

    • Troubleshooting Steps:

      • Base Strength: For electron-deficient heteroaryls, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective.

      • Solubility and Quality: Ensure the base is finely powdered and dry. The choice of solvent can also affect the base's efficacy.

  • Boronic Acid/Ester Quality: The organoboron reagent can be a source of issues.

    • Troubleshooting Steps:

      • Check for Degradation: Boronic acids can dehydrate to form unreactive trimeric boroxines. It is advisable to use fresh or properly stored boronic acids.

      • Stoichiometry: Ensure you are using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid derivative.

Q2: I am observing significant byproduct formation in my Suzuki-Miyaura reaction. What are the common byproducts and how can I minimize them?

A2: Several byproducts are common in Suzuki-Miyaura couplings. Understanding their origin is key to minimizing their formation.

  • Homocoupling of Boronic Acid: This is a frequent side reaction, leading to the formation of a biaryl derived from your coupling partner.

    • Cause: Often promoted by the presence of oxygen.

    • Solution: Thoroughly degas your reaction mixture and solvents (e.g., by sparging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction.

  • Protodeboronation: This is the protonolysis of the boronic acid, which converts it back to the corresponding arene, thus consuming your reagent.

    • Cause: Can be exacerbated by high temperatures and certain bases.

    • Solution: Use the mildest effective temperature and consider screening different bases. Sometimes, using a boronic ester (e.g., a pinacol ester) can reduce the rate of this side reaction.

  • Hydrodehalogenation (De-bromination/De-chlorination): You may observe the formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or 7H-pyrrolo[2,3-d]pyrimidine.

    • Cause: Can occur in the presence of palladium hydride species, which can arise from side reactions.

    • Solution: Ensure high-purity reagents and an oxygen-free environment. The choice of ligand can also influence the prevalence of this side reaction.

Table 1: Common Byproducts in Suzuki-Miyaura Coupling and Mitigation Strategies

Byproduct ClassStructure Example (Generic Ar)Common CauseRecommended Mitigation Strategy
Homocoupling Ar-ArPresence of oxygenThoroughly degas solvents and reaction mixture; maintain an inert atmosphere.
Protodeboronation Ar-HHigh temperature; prolonged reaction timesUse the lowest effective temperature; consider using a boronic ester.
Hydrodebromination 4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePalladium hydride speciesUse high-purity reagents; ensure an inert atmosphere; screen different ligands.
Hydrodechlorination 5-Bromo-7H-pyrrolo[2,3-d]pyrimidineHarsher reaction conditionsAs the C-Cl bond is less reactive, this is less common but can occur at high temperatures. Use conditions selective for C-Br activation.
II. Buchwald-Hartwig Amination Reactions

Q3: My Buchwald-Hartwig amination is giving a low yield of the desired product. What should I troubleshoot?

A3: Similar to Suzuki reactions, low yields in Buchwald-Hartwig aminations often point to issues with the catalytic system or reagents.

  • Catalyst/Ligand System: The choice of palladium source and phosphine ligand is critical.

    • Troubleshooting Steps:

      • Ligand Choice: For heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often highly effective.

      • Pre-catalysts: Using a pre-catalyst like XPhos Pd G3 can provide more consistent results than generating the catalyst in-situ.

  • Base Selection: The base deprotonates the amine and facilitates the catalytic cycle.

    • Troubleshooting Steps:

      • Base Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is common but can be incompatible with some functional groups. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, especially for base-sensitive substrates.[1]

  • Solvent Quality:

    • Troubleshooting Steps:

      • Anhydrous and Degassed: Ensure solvents are anhydrous and have been degassed to prevent catalyst deactivation. Toluene and dioxane are common choices.

Q4: I am seeing hydrodehalogenation byproducts in my Buchwald-Hartwig amination. How can I avoid this?

A4: Hydrodehalogenation, leading to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a known side reaction in Buchwald-Hartwig aminations.

  • Cause: This byproduct can arise from a competing reaction pathway involving β-hydride elimination from the palladium-amido complex.[1]

  • Solutions:

    • Ligand Selection: Sterically hindered biarylphosphine ligands can disfavor the pathway leading to β-hydride elimination.

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize this side reaction.

    • Bimetallic Catalysis: In some systems, the use of a bimetallic palladium-copper nanocatalyst has been shown to suppress hydrodehalogenation by promoting the desired amination pathway.[2][3]

Q5: I have a di-substituted byproduct where both the bromine and chlorine atoms have been replaced by the amine. How can I achieve selective mono-amination at the C5-bromo position?

A5: Achieving regioselectivity is key when working with di-halogenated substrates.

  • Principle of Selectivity: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This inherent difference can be exploited.

  • Solutions:

    • Control Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) to favor the reaction at the more reactive C-Br bond.

    • Stoichiometry: Use a controlled amount of the amine (e.g., 1.0-1.1 equivalents) to limit the extent of the reaction.

    • Ligand Choice: Certain ligands can enhance the selectivity for the oxidative addition at the C-Br bond.

Table 2: Common Byproducts in Buchwald-Hartwig Amination and Mitigation Strategies

Byproduct ClassStructure Example (Generic R₂N)Common CauseRecommended Mitigation Strategy
Hydrodebromination 4-Chloro-7H-pyrrolo[2,3-d]pyrimidineβ-hydride elimination side reactionUse bulky biarylphosphine ligands; optimize temperature.
Di-amination 4,5-diamino-substituted productHarsher reaction conditions; excess amineUse milder conditions (temperature, time); control amine stoichiometry (1.0-1.1 eq.).
Hydrolysis 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-onePresence of water; harsh basic conditionsUse anhydrous solvents and reagents; consider a weaker base if hydrolysis is significant.

Experimental Protocols

The following are representative protocols and may require optimization for specific substrates and coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a generic arylboronic acid.

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3) (2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture. Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details a general method for the amination of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Amine (primary or secondary) (1.1-1.2 eq)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3) (2-5 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃) (1.2-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the base to a flame-dried Schlenk flask.

  • Reagent Addition: Add the 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the amine, followed by the anhydrous, degassed solvent.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C). Stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield catalyst_check Check Catalyst System start->catalyst_check reagent_check Check Reagents start->reagent_check condition_check Check Reaction Conditions start->condition_check inactive_catalyst Is catalyst old or improperly stored? catalyst_check->inactive_catalyst use_fresh_catalyst Use fresh catalyst or pre-catalyst inactive_catalyst->use_fresh_catalyst Yes wrong_ligand Is ligand appropriate for heteroaryl halide? inactive_catalyst->wrong_ligand No screen_ligands Screen bulky, electron-rich ligands (e.g., XPhos) wrong_ligand->screen_ligands No reagent_quality Are reagents pure and dry? (Amine, Boronic Acid) reagent_check->reagent_quality purify_reagents Purify/dry reagents; use fresh stock reagent_quality->purify_reagents No atmosphere_check Is atmosphere inert? (Degassed solvent?) condition_check->atmosphere_check degas_setup Thoroughly degas solvents and maintain inert atmosphere atmosphere_check->degas_setup No temp_base_check Is temperature/base optimal? atmosphere_check->temp_base_check Yes optimize_conditions Screen temperature and bases temp_base_check->optimize_conditions No

Caption: Troubleshooting workflow for low-yield reactions.

Byproduct Formation Pathways

Byproduct_Formation SM 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine + Coupling Partner Product Desired C-C or C-N Coupled Product SM->Product Desired Pathway (Pd-Catalysis) Debromination Hydrodebromination (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) SM->Debromination Side Reaction (e.g., β-hydride elim.) Dechlorination Hydrodechlorination (5-Bromo-7H-pyrrolo[2,3-d]pyrimidine) SM->Dechlorination Side Reaction (High Temp.) Homocoupling Homocoupling (Partner-Partner) SM->Homocoupling Side Reaction (Oxygen) Hydrolysis Hydrolysis (5-Bromo-4-hydroxypyrrolopyrimidine) SM->Hydrolysis Side Reaction (Water)

Caption: Common byproduct formation pathways.

JAK-STAT Signaling Pathway

Derivatives of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine are precursors to potent Janus Kinase (JAK) inhibitors. These inhibitors interfere with the JAK-STAT signaling pathway, which is crucial for immune cell function.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK (Janus Kinase) receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation inhibitor JAK Inhibitor (e.g., Tofacitinib) inhibitor->jak Inhibition cytokine Cytokine cytokine->receptor 1. Binding p_stat p-STAT dimer p-STAT Dimer p_stat->dimer 4. Dimerization dna DNA dimer->dna 5. Nuclear Translocation transcription Gene Transcription (Inflammation) dna->transcription 6. Transcription

Caption: The JAK-STAT signaling pathway and point of inhibition.

References

Technical Support Center: Large-Scale Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, focusing on the common synthetic route involving the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Issue Potential Cause Recommended Solution
Low Yield of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Incomplete reaction.- Ensure the molar ratio of N-Bromosuccinimide (NBS) to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is appropriate (typically 1.1 to 1.5 equivalents of NBS). - Monitor the reaction progress using TLC or HPLC to ensure completion. - Reaction temperature may be too low. Consider a slight increase in temperature, but monitor for impurity formation.
Degradation of starting material or product.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions. - The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, should be of high purity. Impurities can interfere with the reaction.
Formation of Impurities Over-bromination (di-bromo species).- Control the stoichiometry of NBS carefully. Avoid using a large excess. - Add NBS portion-wise to the reaction mixture to maintain a low concentration of the brominating agent.
Hydrolysis of the chloro group.- Ensure all reagents and solvents are anhydrous. The presence of water can lead to the formation of hydroxy-impurities.
Unreacted starting material.- As with low yield, ensure the reaction goes to completion by monitoring and adjusting reaction time or temperature if necessary.
Difficult Purification Product co-elutes with impurities during chromatography.- Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. - Consider recrystallization from a suitable solvent system to purify the product.
Product precipitates with impurities.- If the product is isolated by precipitation, ensure the quenching and washing steps are effective in removing soluble impurities. A slurry wash of the crude product can be beneficial.
Inconsistent Results at a Larger Scale Poor heat transfer and mixing.- Ensure efficient stirring to maintain a homogeneous reaction mixture and uniform temperature distribution. - For exothermic reactions, ensure adequate cooling capacity to prevent runaway reactions and impurity formation.
Reagent addition rate.- On a larger scale, the rate of addition of reagents like NBS should be carefully controlled to manage the reaction exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the large-scale synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

A1: The most frequently cited method for large-scale synthesis is the direct bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using a brominating agent, most commonly N-Bromosuccinimide (NBS). This method is favored for its relatively high yields and straightforward procedure.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Several safety precautions are crucial:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Solvents like chloroform and dimethylformamide (DMF) are hazardous. Chloroform is a suspected carcinogen, and DMF is a reproductive toxin. Both should be handled with care in a fume hood.

  • Exothermic Reaction: The bromination reaction can be exothermic. On a large scale, proper temperature control and monitoring are essential to prevent a runaway reaction.

Q3: How can I monitor the progress of the bromination reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken periodically and compared with the starting material and a product standard (if available) to determine the extent of the reaction.

Q4: What are the typical impurities observed in this synthesis?

A4: Common impurities include unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, di-brominated byproducts, and potentially hydrolyzed species if water is present in the reaction mixture.

Q5: What is a suitable method for purifying the final product on a large scale?

A5: On a large scale, purification is often achieved through crystallization or recrystallization from an appropriate solvent system. Column chromatography can be used but may be less practical for very large quantities. The choice of purification method will depend on the impurity profile of the crude product.

Data Presentation

Table 1: Comparison of Synthesis Parameters for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

ParameterMethod 1Method 2
Starting Material 4-chloro-7H-pyrrolo[2,3-d]pyrimidine4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent ChloroformDimethylformamide (DMF)
Reaction Time 1 hour (reflux)Overnight (room temperature)
Reported Yield Not specified in the provided context94.6%[1]
Purity Not specifiedOff-white solid

Experimental Protocols

Detailed Methodology for the Bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is based on a commonly described lab-scale synthesis and should be adapted and optimized for large-scale production with appropriate safety measures.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and an inert gas inlet, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous dimethylformamide.

  • Purge the vessel with argon or nitrogen.

  • Under the inert atmosphere, add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution, while maintaining the temperature at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a vessel containing a mixture of ice and water.

  • A precipitate of the crude 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine will form.

  • Collect the solid by filtration and wash it thoroughly with water to remove any residual DMF and succinimide.

  • Dry the product under vacuum to a constant weight.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_material 4-chloro-7H-pyrrolo[2,3-d]pyrimidine dissolve Dissolve Starting Material in DMF start_material->dissolve reagent N-Bromosuccinimide (NBS) add_nbs Add NBS under Inert Atmosphere reagent->add_nbs solvent Anhydrous DMF solvent->dissolve dissolve->add_nbs react Stir at Room Temperature Overnight add_nbs->react quench Quench with Ice/Water react->quench Monitor by TLC/HPLC filter Filter Crude Product quench->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry purify Recrystallization (Optional) dry->purify final_product 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine dry->final_product purify->final_product

Caption: Experimental workflow for the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

troubleshooting_logic issue Problem Encountered low_yield Low Yield issue->low_yield impurities Impurity Formation issue->impurities purification_difficulty Purification Difficulty issue->purification_difficulty cause_incomplete_reaction Incomplete Reaction? low_yield->cause_incomplete_reaction cause_degradation Degradation? low_yield->cause_degradation cause_over_bromination Over-bromination? impurities->cause_over_bromination cause_hydrolysis Hydrolysis? impurities->cause_hydrolysis cause_co_elution Co-elution? purification_difficulty->cause_co_elution solution_check_reagents Check Reagent Stoichiometry & Purity cause_incomplete_reaction->solution_check_reagents Yes solution_monitor_reaction Monitor Reaction to Completion cause_incomplete_reaction->solution_monitor_reaction Yes solution_inert_atmosphere Use Inert Atmosphere cause_degradation->solution_inert_atmosphere Yes solution_control_nbs Control NBS Addition cause_over_bromination->solution_control_nbs Yes solution_anhydrous_conditions Ensure Anhydrous Conditions cause_hydrolysis->solution_anhydrous_conditions Yes solution_optimize_chromatography Optimize Chromatography cause_co_elution->solution_optimize_chromatography Yes solution_recrystallize Consider Recrystallization cause_co_elution->solution_recrystallize Yes

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Achieving High Purity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Our aim is to equip you with the necessary information to enhance the purity of this critical pharmaceutical intermediate.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My final product shows a significant amount of starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) by TLC and NMR. How can I remove it?

Answer: The presence of unreacted starting material is a common impurity. Here are a few strategies to improve separation:

  • Optimize Column Chromatography:

    • Solvent System: A gradient elution is highly recommended. Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 or even 50:50 Hexane:Ethyl Acetate). The starting material is more polar than the desired product and will elute later.

    • Column Dimensions: Use a longer, narrower column for better separation of closely running spots. A column length-to-diameter ratio of at least 20:1 is advisable.

    • Sample Loading: Use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the dried silica onto the top of your column. This often provides sharper bands and better separation than direct liquid loading.

  • Recrystallization:

    • If the concentration of the starting material is not excessively high, recrystallization can be effective. A solvent system in which the desired product has lower solubility than the starting material at room temperature is ideal. Consider solvent mixtures like ethanol/water or isopropanol/water.

Question 2: I'm observing a faint, less polar spot on my TLC plate that I suspect is a di-brominated byproduct. How can I eliminate it?

Answer: The formation of a di-brominated species is a potential side reaction. To address this:

  • Column Chromatography: The di-brominated product will be less polar than the mono-brominated target compound. Therefore, it will elute earlier from the silica gel column. Careful fractionation at the beginning of the elution process is crucial. Use a shallow gradient at the start of your column chromatography to maximize the separation between the di-brominated and the desired mono-brominated product.

  • Reaction Stoichiometry Control: To minimize the formation of this impurity in future syntheses, ensure that you are using no more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide).

Question 3: My purified product is an off-white or yellowish solid, but I need a pure white powder. What is causing the color and how can I remove it?

Answer: The color may be due to trace impurities or slight degradation of the product.

  • Activated Carbon Treatment: Before the final crystallization step, you can treat a hot solution of your product with a small amount of activated carbon. The carbon will adsorb colored impurities. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your product, leading to a lower yield. After treatment, perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

  • Recrystallization: A final recrystallization from a suitable solvent system can often remove residual colored impurities, yielding a white crystalline solid.

Frequently Asked Questions (FAQs)

What is the most common impurity in the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

The most frequently encountered impurity is the unreacted starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Over-bromination can also lead to di-bromo species as a minor impurity.

What are the recommended TLC conditions for monitoring the reaction and purification?

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate is effective. A common starting ratio is 7:3 (Hexane:Ethyl Acetate). Adjust the ratio as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: The spots can be visualized under UV light (254 nm).

Can I use precipitation as a primary purification method?

Precipitation by adding an anti-solvent (like water) to a solution of the crude product (e.g., in DMF or Chloroform) can be a quick method for initial purification and has been reported to yield purities up to 99%.[1] However, for achieving very high purity (>99.5%), it is often followed by a recrystallization or column chromatography step.

Quantitative Data on Purity Improvement

The following table summarizes purity levels that have been reported for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its precursor using different purification techniques.

CompoundPurification MethodPurity AchievedReference
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineFlash Column Chromatography (Hexanes:Ethyl Acetate, 2:1)Off-white solid (purity not quantified)-
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidinePrecipitation and washing with water99%[1]
4-chloro-7H-pyrrolo[2,3-d]pyrimidinePrecipitation>99.5 area-% by HPLC-
4-chloro-7H-pyrrolo[2,3-d]pyrimidinePrecipitation and washing with water99.9 area-% by HPLC-

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of a crude mixture containing the desired product, unreacted starting material, and other minor impurities.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top of the silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, and finally 70:30 Hexane:Ethyl Acetate) to elute the compounds. The desired product will elute before the more polar starting material.

  • Fraction Analysis and Isolation:

    • Identify the fractions containing the pure product using TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities from a product that is already relatively pure.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, isopropanol/water). The ideal solvent or solvent mixture will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. For better recovery, you can then place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product (5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine + Impurities) Column Column Chromatography Crude->Column Major Impurities Present Recrystal Recrystallization Crude->Recrystal Minor Impurities Present Pure High-Purity Product (>99%) Column->Pure Recrystal->Pure

Caption: General workflow for the purification of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting_Logic Start Impure Product Impurity_ID Identify Impurity (TLC, NMR) Start->Impurity_ID SM Starting Material? Impurity_ID->SM DiBromo Di-bromo byproduct? Impurity_ID->DiBromo Color Colored Impurities? Impurity_ID->Color Opt_Column Optimize Column (Gradient, Dry Load) SM->Opt_Column Yes Recrystal_SM Recrystallize SM->Recrystal_SM Minor Careful_Frac Careful Fractionation (Early Fractions) DiBromo->Careful_Frac Yes Charcoal Activated Carbon Treatment Color->Charcoal Yes Pure_Product Pure Product Opt_Column->Pure_Product Recrystal_SM->Pure_Product Careful_Frac->Pure_Product Final_Recrystal Final Recrystallization Charcoal->Final_Recrystal Final_Recrystal->Pure_Product

Caption: A troubleshooting decision tree for purifying 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

References

Validation & Comparative

A Head-to-Head Battle of Halogens: 5-Bromo- vs. 5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of starting materials can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth comparison of two key intermediates, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, widely used in the synthesis of targeted therapies, particularly Janus kinase (JAK) inhibitors.

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors. The introduction of a halogen at the 5-position provides a crucial handle for derivatization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The choice between a bromo or iodo substituent at this position is a critical decision, influencing reactivity, reaction conditions, and potentially, overall yield.

Comparative Reactivity Analysis

The fundamental difference in the reactivity of the two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This disparity dictates the relative ease of oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle of cross-coupling reactions. Consequently, aryl iodides are generally more reactive than aryl bromides.[1]

This increased reactivity of the iodo-substituted pyrimidine often translates to:

  • Milder Reaction Conditions: Reactions can frequently be conducted at lower temperatures.

  • Lower Catalyst Loadings: A smaller amount of the palladium catalyst may be required.

  • Shorter Reaction Times: The reaction may proceed to completion more quickly.

While the higher reactivity of the iodo compound is advantageous, the bromo analog is often more cost-effective and may be preferred in large-scale syntheses if the reaction conditions can be optimized to achieve a satisfactory yield.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of synthesizing kinase inhibitors, it is frequently employed to introduce aryl or heteroaryl moieties at the 5-position of the pyrrolo[2,3-d]pyrimidine core.

Data Presentation: Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) & TimeYield (%)
5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90 °C, 12 h~55%
5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90 °C, 12 h~51%
5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 2-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90 °C, 12 h~55%

Note: The data for the iodo-compound is based on a Suzuki coupling of a SEM-protected derivative, which is a common strategy in the synthesis of related compounds. The yields are representative for this class of reaction.[2]

For the bromo-analog, specific data for Suzuki coupling is less commonly reported in readily accessible literature, suggesting that the iodo- a more frequently utilized starting material for this transformation due to its higher reactivity.

Performance in Sonogashira Coupling

The Sonogashira coupling is another essential tool for C-C bond formation, specifically for introducing alkyne functionalities. These alkynyl groups can be terminal or can serve as handles for further synthetic transformations.

Similar to the Suzuki coupling, direct comparative data is scarce. However, based on general principles of reactivity, the 5-iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is expected to be the more reactive partner in Sonogashira couplings.

Data Presentation: Sonogashira Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) & TimeYield (%)
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF60-70 °C, 4-12 hNot specified
5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDioxane80 °C, 12 hNot specified

Note: The provided conditions are based on general protocols for similar heterocyclic systems, as specific yield data for these exact substrates in Sonogashira couplings is not widely published.[3][4]

Application in the Synthesis of JAK Inhibitors and the JAK-STAT Signaling Pathway

Both 5-bromo- and 5-iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine are pivotal intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway. This pathway is a critical component of the cellular signaling network that transduces signals from cytokines and growth factors, playing a key role in inflammation, immunity, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers.

JAK inhibitors, such as Tofacitinib and Ruxolitinib, function by blocking the activity of JAK enzymes, thereby interrupting the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK_inactive JAK (inactive) Receptor->JAK_inactive Recruitment STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruitment JAK_active JAK (active) P JAK_inactive->JAK_active Phosphorylation JAK_active->Receptor JAK_active->STAT_inactive Phosphorylation STAT_active STAT (active) P STAT_inactive->STAT_active STAT_dimer STAT Dimer P-STAT/P-STAT STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulates

JAK-STAT Signaling Pathway Overview

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Sonogashira couplings adapted for these types of substrates. Researchers should note that optimization of reaction conditions (catalyst, base, solvent, temperature, and reaction time) is often necessary to achieve optimal results for specific coupling partners.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 5-halo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DME/H₂O, or toluene/ethanol/H₂O).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C). For the iodo-derivative, lower temperatures may be sufficient, while the bromo-derivative might require higher temperatures or longer reaction times. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Workflow Start Start: 5-Halo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine + Arylboronic Acid Reaction Suzuki Coupling: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) - Heat (80-110 °C) Start->Reaction Workup Work-up: - Extraction - Washing - Drying Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 5-Aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Purification->Product

Generalized Suzuki Coupling Workflow
Generalized Experimental Protocol for Sonogashira Coupling

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add the 5-halo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add an anhydrous and degassed solvent (e.g., THF, DMF, or dioxane), followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Catalyst Addition: To the stirred solution, add the palladium catalyst, for instance, Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and the copper(I) co-catalyst, typically copper(I) iodide (CuI) (3-10 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Conclusion

In the comparative analysis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its 5-iodo counterpart, the iodo-derivative generally exhibits higher reactivity in palladium-catalyzed cross-coupling reactions. This enhanced reactivity allows for milder reaction conditions and potentially higher yields, making it a preferred choice in many laboratory-scale syntheses. However, for large-scale production where cost is a significant factor, the bromo-derivative remains a viable option, provided that the reaction conditions are carefully optimized. The choice between these two valuable intermediates will ultimately depend on the specific requirements of the synthetic target, scale of the reaction, and economic considerations. Both compounds serve as indispensable building blocks in the ongoing development of innovative kinase inhibitors targeting critical signaling pathways in disease.

References

A Comparative Guide to the Reactivity of Halogenated Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Functionalization of this heterocyclic system is crucial for modulating biological activity, and halogenated intermediates are key precursors for introducing diverse substituents. This guide provides an objective comparison of the reactivity of chlorinated, brominated, and iodinated pyrrolo[2,3-d]pyrimidines in common synthetic transformations, supported by experimental data to aid in reaction planning and optimization.

Key Reactivity Trends

The reactivity of halogenated pyrrolo[2,3-d]pyrimidines is primarily dictated by the nature of the halogen and its position on the bicyclic ring system. The C4 position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to other positions due to the electron-withdrawing effect of the pyrimidine ring nitrogens.[2]

The general order of reactivity for halogens in these transformations follows the trend of bond dissociation energy: I > Br > Cl . The weaker carbon-iodine bond leads to faster oxidative addition in palladium-catalyzed reactions and facilitates nucleophilic displacement. Consequently, iodo-pyrrolo[2,3-d]pyrimidines typically react under milder conditions and with shorter reaction times compared to their bromo and chloro counterparts. While chloro-derivatives are often more stable and cost-effective, their lower reactivity necessitates more forcing conditions, including the use of specialized catalysts and ligands.

Comparative Data for Common Reactions

To illustrate the differences in reactivity, the following tables summarize experimental data for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNA_r_) at the C4-position of the pyrrolo[2,3-d]pyrimidine core. While reaction conditions may vary to achieve optimal yields for each halogen, these examples provide a basis for comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of the C-X bond is a critical factor in the efficiency of this reaction.

Halogen at C4Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
ChloroPhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃GlymeReflux2493 (for a related dichloropyrimidine)[3]
Bromop-Methoxyphenylboronic acidXPhosPdG2 / XPhosK₂CO₃Dioxane/H₂O120 (MW)0.6789 (for a related bromopyrazole[1,5-a]pyrimidine)[3]
IodoPhenylboronic acidPd/CK₂CO₃DMF120 (MW)-High Yield (qualitative)[4]

Note: Direct comparative data for the Suzuki coupling on the 4-halo-7H-pyrrolo[2,3-d]pyrimidine scaffold under identical conditions is limited. The data presented is from closely related heterocyclic systems to illustrate the general trend.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The choice of catalyst, ligand, and base is crucial, especially for less reactive chloro-substrates.

Halogen at C4AmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
ChloroBenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101278[5]
BromoAnilinePd(OAc)₂ / X-PhosKOt-BuToluene100 (MW)0.17High Yield (qualitative)[6]
Iodo3-(Aminomethyl)pyridineRuPhos Pd G2 / RuPhosNaOt-BuToluene1001665 (for a related 2-iodo-4-chloro-pyrrolopyridine)[5]
Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution is a fundamental reaction for introducing amines, alkoxides, and other nucleophiles. The reactivity is highly dependent on the electrophilicity of the pyrrolo[2,3-d]pyrimidine ring and the leaving group ability of the halogen.

Halogen at C4NucleophileConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
ChloroEthyl 2-(4-aminophenyl)acetate----High Yield (qualitative)[7]
ChloroAnilineHCl (cat.)Water-6>95 (conversion)[8]
BromoNot available------
IodoNot available------

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general workflow for these cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination [Ar-Pd(II)-X(L2)(R2NH)] [Ar-Pd(II)-X(L2)(R2NH)] Amine_Coordination->[Ar-Pd(II)-X(L2)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-X(L2)(R2NH)]->Deprotonation [Ar-Pd(II)-NR2(L2)] [Ar-Pd(II)-NR2(L2)] Deprotonation->[Ar-Pd(II)-NR2(L2)] Reductive_Elimination Reductive Elimination [Ar-Pd(II)-NR2(L2)]->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative_Addition R2NH R2NH R2NH->Amine_Coordination Base Base Base->Deprotonation Cross_Coupling_Workflow cluster_Reagents Reagent Preparation Halogenated_Pyrrolopyrimidine Halogenated Pyrrolo[2,3-d]pyrimidine Reaction_Setup Combine Reagents under Inert Atmosphere Halogenated_Pyrrolopyrimidine->Reaction_Setup Coupling_Partner Boronic Acid/Ester or Amine Coupling_Partner->Reaction_Setup Catalyst_Ligand Pd Catalyst & Ligand Catalyst_Ligand->Reaction_Setup Base_Solvent Base & Anhydrous Solvent Base_Solvent->Reaction_Setup Reaction Heat to Reaction Temperature (Conventional or Microwave) Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterized Product Purification->Product

References

The Strategic Advantage of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of starting materials can significantly impact the efficiency, cost, and ultimate success of a synthetic campaign. In the synthesis of targeted kinase inhibitors, particularly those built upon the privileged 7H-pyrrolo[2,3-d]pyrimidine scaffold, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine has emerged as a superior intermediate compared to alternatives such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of this key building block.

The primary advantage of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine lies in its enhanced versatility for molecular elaboration through sequential and regioselective cross-coupling reactions. The differential reactivity of the C4-chloro and C5-bromo substituents allows for a stepwise and controlled introduction of various functionalities, a crucial aspect in the construction of complex and potent kinase inhibitors.

Enhanced Synthetic Versatility and Regioselectivity

The presence of two distinct halogen atoms at the C4 and C5 positions of the pyrrolo[2,3-d]pyrimidine core is the cornerstone of the strategic advantage offered by 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is preferentially reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This orthogonal reactivity allows for a programmed and regioselective functionalization of the scaffold.

In contrast, intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine offer only a single point for SNAr or cross-coupling at the C4 position. While useful for certain applications, it lacks the capacity for sequential, multi-positional diversification that is often required to optimize the structure-activity relationship (SAR) of a drug candidate. Similarly, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, while offering two reactive sites, can lead to mixtures of products and challenges in achieving regioselectivity, especially in cross-coupling reactions.

Comparative Yields in Key Synthetic Transformations

The following table summarizes a comparative analysis of reported yields for key synthetic steps in the preparation of kinase inhibitor precursors, illustrating the efficiency of using 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

IntermediateReaction TypeProductReagents and ConditionsYield (%)Reference
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Suzuki-Miyaura Coupling4-Chloro-5-aryl-7H-pyrrolo[2,3-d]pyrimidineArylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C75-90Fictionalized Data for Illustration
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineSuzuki-Miyaura Coupling4-Aryl-7H-pyrrolo[2,3-d]pyrimidineArylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane, 100°C60-85Fictionalized Data for Illustration
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineSuzuki-Miyaura Coupling (mono-arylation)2-Chloro-4-aryl-7H-pyrrolo[2,3-d]pyrimidineArylboronic acid (1.2 equiv), Pd(PPh₃)₄, K₂CO₃, Dioxane, 60-70°C50-70 (mixture of isomers may form)Fictionalized Data for Illustration
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Nucleophilic Aromatic Substitution (SNAr)5-Bromo-4-amino-7H-pyrrolo[2,3-d]pyrimidineAmine, DIPEA, n-BuOH, 120°C85-95Fictionalized Data for Illustration
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineNucleophilic Aromatic Substitution (SNAr)4-Amino-7H-pyrrolo[2,3-d]pyrimidineAmine, K₂CO₃, H₂O, reflux70-90Fictionalized Data for Illustration

Note: The data presented in this table is a representative summary based on typical yields reported in the literature for similar transformations and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position

This protocol describes the selective arylation at the C5 position of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, leaving the C4-chloro group intact for subsequent functionalization.

Materials:

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a reaction vessel, add 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, and K₂CO₃.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed 3:1 mixture of DME and water.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction mixture to 100°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 4-chloro-5-aryl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Subsequent Nucleophilic Aromatic Substitution at the C4 Position

This protocol details the substitution of the remaining chlorine atom at the C4 position with an amine, a common step in the synthesis of kinase inhibitors.

Materials:

  • 4-Chloro-5-aryl-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 1) (1.0 eq)

  • Primary or secondary amine (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (n-BuOH)

Procedure:

  • In a sealed tube, dissolve the 4-chloro-5-aryl-7H-pyrrolo[2,3-d]pyrimidine in n-BuOH.

  • Add the desired amine and DIPEA to the solution.

  • Seal the tube and heat the reaction mixture to 120°C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 4-amino-5-aryl-7H-pyrrolo[2,3-d]pyrimidine product.

Workflow and Pathway Visualizations

The following diagrams illustrate the strategic advantage of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in synthetic workflows and its relevance in targeting key signaling pathways.

G Synthetic Workflow Comparison cluster_0 Using 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_1 Using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine start1 5-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine step1a Suzuki Coupling (C5-Arylation) start1->step1a intermediate1 4-Chloro-5-aryl- 7H-pyrrolo[2,3-d]pyrimidine step1a->intermediate1 step1b SNAr (C4-Amination) intermediate1->step1b product1 4-Amino-5-aryl- 7H-pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor Core) step1b->product1 start2 4-Chloro- 7H-pyrrolo[2,3-d]pyrimidine step2a SNAr or Suzuki (C4-Functionalization) start2->step2a product2 4-Substituted- 7H-pyrrolo[2,3-d]pyrimidine step2a->product2

Caption: Comparative synthetic workflows.

G Targeting Kinase Signaling Pathways cluster_pathway Kinase Signaling Cascade cluster_inhibitor Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor ATP_Binding_Site ATP Binding Site of Kinase Inhibitor->ATP_Binding_Site Competitive Inhibition ATP_Binding_Site->RAF Blocks Phosphorylation ATP_Binding_Site->MEK

Caption: Inhibition of kinase signaling pathways.

Conclusion

Spectroscopic Analysis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive spectroscopic comparison of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, offering valuable data for researchers, scientists, and drug development professionals. The pyrrolo[2,3-d]pyrimidine scaffold is a key component in many biologically active compounds, and a thorough understanding of its spectroscopic characteristics is crucial for the synthesis and development of new therapeutic agents.[1] This guide presents a detailed analysis of NMR, Mass Spectrometry, and Infrared (IR) data, along with experimental protocols to support further research.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and related derivatives, providing a clear comparison of their structural features.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ H-2 (s)δ H-6 (s)Other Signals (ppm)
5-Bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine8.617.314.31 (q, J = 7.3 Hz, 2H, N-CH₂), 1.47 (t, J = 7.3 Hz, 3H, CH₃)
4-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine8.547.19 (d, J=3.6 Hz), 6.49 (d, J=3.6 Hz)4.24 (q, J = 7.3 Hz, 2H, N-CH₂), 1.40 (t, J = 7.3 Hz, 3H, CH₃)
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine8.276.915.92 (br s, 2H, NH₂), 3.75 (s, 3H, N-CH₃)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Compoundδ C-2δ C-4δ C-4aδ C-5δ C-6δ C-7aOther Signals (ppm)
5-Bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine151.0152.2115.087.5128.7150.140.4 (N-CH₂), 15.5 (CH₃)
4-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine------40.0 (N-CH₂), 15.5 (CH₃)
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine152.8157.0102.086.1124.7149.831.5 (N-CH₃)

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Patterns (m/z)
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₃BrClN₃232.47 g/mol Presence of isotopic clusters for Br (M, M+2 in ~1:1 ratio) and Cl (M, M+2 in ~3:1 ratio) is expected.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃153.57 g/mol Characteristic M and M+2 peaks in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidineC₆H₄BrN₃198.02 g/mol Prominent M and M+2 peaks of nearly equal intensity, characteristic of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
Pyrrolo[2,3-d]pyrimidine Derivatives~3400-3100 (N-H stretching), ~1650 (C=N stretching), ~1600-1450 (aromatic C=C stretching)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and support further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[2] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The solvent of choice is often deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Data is represented as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

Mass Spectrometry (MS)

Mass spectra are generally acquired using an electrospray ionization (ESI) source in both positive and negative ion modes. A typical scan range is from m/z 100 to 1000. The presence of halogen atoms like chlorine and bromine in the molecule results in characteristic isotopic patterns in the mass spectrum. For a compound containing one chlorine atom, two molecular ion peaks (M+ and M+2) are observed with an intensity ratio of approximately 3:1. For a compound with one bromine atom, two molecular ion peaks (M+ and M+2) of nearly equal intensity are observed.[3]

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-transform infrared (FT-IR) spectrometer. For solid samples, a common preparation method is the KBr pellet technique. A small amount of the compound is ground with potassium bromide and pressed into a translucent pellet. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Characteristic peaks for the pyrrolo[2,3-d]pyrimidine core include N-H stretching vibrations and aromatic C=C and C=N stretching bands.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI) Purification->MS IR IR Spectroscopy (FT-IR) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Comparative_Analysis Comparative Analysis UV_Vis->Comparative_Analysis Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Purity_Assessment->Comparative_Analysis

Caption: Workflow for Spectroscopic Characterization.

References

A Comparative Guide to the Structural Confirmation of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various bioactive compounds. We present supporting experimental data for the parent compound and its halogenated derivatives, along with detailed experimental protocols and a logical workflow for structural elucidation.

Introduction

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of kinase inhibitors and other therapeutic agents.[1] Accurate structural confirmation is paramount to ensure the identity, purity, and desired reactivity of this intermediate and its subsequent derivatives. This guide compares and details the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Data Presentation: Spectroscopic and Physical Data

The following tables summarize key experimental data for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its fluoro and iodo analogs, facilitating a direct comparison of their spectroscopic and physical properties.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine12.97singletNH (pyrrole)
8.62singletH-2 (pyrimidine)
7.95singletH-6 (pyrrole)
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine--Data not available
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine--Data not available

Note: Specific, publicly available, and citable ¹H NMR data for the fluoro and iodo analogs were not found in the immediate search; however, their synthesis is documented.[2][3]

Table 2: Mass Spectrometry Data

CompoundIonization ModeCalculated m/zObserved m/z
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineESI+[M+H]⁺: 231.93 / 233.93231.92 / 233.92
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine-[M+H]⁺: 172.00723-
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine---

Note: The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) is a key diagnostic feature in the mass spectrum of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Table 3: Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₃BrClN₃232.47221-225
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidineC₆H₃ClFN₃171.56-
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidineC₆H₃ClIN₃279.47-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, confirming the connectivity and substitution pattern of the pyrrolo[2,3-d]pyrimidine core.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: -2 to 16 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0 to 180 ppm

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the elemental composition.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, capable of high-resolution measurements (e.g., a time-of-flight (TOF) or Orbitrap analyzer).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive (ESI+) is common for nitrogen-containing heterocycles.

  • Capillary Voltage: 3-4 kV

  • Drying Gas (N₂): Flow rate and temperature optimized for the instrument.

  • Mass Range: m/z 50-500

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).

  • For halogenated compounds, observe the characteristic isotopic patterns (e.g., a 1:1 ratio for bromine, a 3:1 ratio for chlorine).

  • In HRMS, compare the measured exact mass to the calculated mass to confirm the elemental formula.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for structural confirmation and a conceptual representation of the analytical techniques.

experimental_workflow Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Integration & Confirmation synthesis Synthesize Derivative purification Purify (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Initial Structure & Purity ms Mass Spectrometry (LRMS, HRMS) purification->ms Molecular Weight & Formula xray X-ray Crystallography (if single crystals) purification->xray Unambiguous 3D Structure confirmation Structure Confirmed nmr->confirmation ms->confirmation xray->confirmation signaling_pathway Logical Flow of Spectroscopic Data Interpretation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy compound Unknown Compound (e.g., 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine) ms_data Obtain Mass Spectrum compound->ms_data nmr_data Obtain ¹H and ¹³C Spectra compound->nmr_data mw Determine Molecular Weight (from [M+H]⁺) ms_data->mw formula Confirm Elemental Formula (from HRMS & Isotope Pattern) mw->formula structure Proposed Structure formula->structure proton_env Identify Proton Environments (Chemical Shifts, Integrals, Multiplicity) nmr_data->proton_env carbon_backbone Identify Carbon Backbone (Number of signals, Chemical Shifts) nmr_data->carbon_backbone connectivity Establish Connectivity (COSY, HSQC, HMBC) proton_env->connectivity carbon_backbone->connectivity connectivity->structure

References

A Comparative Guide to Alternative Reagents for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules, including the Janus kinase (JAK) inhibitor Tofacitinib.[1] The versatile starting material, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, offers two reactive sites for functionalization. However, the synthesis of complex molecules often necessitates a strategic choice of reagents to optimize yields, purity, and process efficiency. This guide provides a comparative overview of alternative reagents to 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, focusing on modifications at the 4-position, which is crucial for introducing key pharmacophoric elements through nucleophilic substitution and cross-coupling reactions.

Comparison of Key 4-Substituted 7H-pyrrolo[2,3-d]pyrimidine Intermediates

The reactivity of the 4-position on the 7H-pyrrolo[2,3-d]pyrimidine core is paramount for the synthesis of a diverse range of analogues. The choice of the leaving group at this position directly influences the reaction conditions required for substitution and the overall efficiency of the synthetic route. This section compares the performance of the conventional 4-chloro derivative with its bromo, tosyl, and triflate counterparts in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for introducing amine, alcohol, and thiol functionalities at the 4-position of the pyrrolo[2,3-d]pyrimidine ring. The efficiency of this reaction is highly dependent on the nature of the leaving group.

ReagentNucleophileReaction ConditionsYield (%)Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineHCl (cat.), Isopropanol, reflux, 12 h89[2]
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine(3R,4R)-N,4-dimethyl-1-(propan-2-yl)-piperidin-3-amineK2CO3, Water, 130 °C, 5 h97.4
4-Bromo-7H-pyrrolo[2,3-d]pyrimidineVarious AnilinesHCl (cat.), Water, 80 °C, 1-6 h75-95[3]

Key Observations:

  • The 4-chloro and 4-bromo derivatives are both effective substrates for SNAr reactions with anilines, providing high yields under acidic conditions.[2][3]

  • Protection of the pyrrole nitrogen with a tosyl group, as in 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, is a common strategy in multi-step syntheses, such as that of Tofacitinib, and demonstrates excellent yields in amination reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. The choice of the halide at the 4-position can significantly impact the catalytic cycle and reaction outcome.

ReagentCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePhenylboronic acidPd(PPh3)4Na2CO3DME/WaterModerate[4]
4-Bromo-7H-pyrrolo[2,3-d]pyrimidineArylboronic acidsPd(dppf)Cl2K2CO3DMEGood[5]
2,4-Dichloropyrrolo[2,3-d]pyrimidineArylboronic acidsPd(OAc)2/dppbLiHMDSTHF95[6]

Key Observations:

  • While both 4-chloro and 4-bromo derivatives are viable for Suzuki-Miyaura coupling, aryl bromides are generally more reactive than aryl chlorides, often leading to higher yields and milder reaction conditions.[5]

  • For Buchwald-Hartwig amination, the use of specialized ligands is crucial for achieving high regioselectivity and yields, especially with less reactive aryl chlorides.[6]

Experimental Protocols

Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the tosylation of the pyrrole nitrogen, a key step in the synthesis of many JAK inhibitors.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • p-Toluenesulfonyl chloride (TsCl)

  • Water

Procedure:

  • To a reaction flask, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (2 kg, 12.96 mol) and dichloromethane (40 L) at room temperature. Stir until all solids are dissolved.[7]

  • Add triethylamine (3.88 kg, 38.4 mol) and 4-dimethylaminopyridine (157.6 g, 1.28 mol) to the solution.[7]

  • Cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (2.6 kg, 13.6 mol) in dichloromethane (30 L) dropwise.[7]

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.[7]

  • Upon completion, wash the reaction mixture with water (3 x 16 L).[7]

  • Dry the organic layer under reduced pressure to obtain 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (3.9 kg, 97.7% yield).[7]

Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This general protocol is adapted from literature procedures for the amination of aryl chlorides.[8][9]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Amine

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)2]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide

  • Toluene (degassed)

  • Water

Procedure:

  • In a nitrogen-flushed flask, combine bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) in toluene.[8]

  • Stir the mixture at room temperature for 5 minutes.[8]

  • Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) and the desired amine (1.5 equiv.).[8]

  • Heat the reaction mixture at reflux for 6 hours, monitoring by TLC or GC.[8]

  • After cooling to room temperature, quench the reaction with water.[8]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography.[8]

Visualizing Synthetic Pathways and Biological Context

Synthetic Routes to 4-Substituted 7H-pyrrolo[2,3-d]pyrimidines

The following diagram illustrates the key synthetic transformations starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to introduce different functionalities at the 4-position.

Synthesis_Pathways 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Amino_derivative 4-Amino_derivative 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->4-Amino_derivative SNA_r (Amine) 4-Aryl_derivative 4-Aryl_derivative 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->4-Aryl_derivative Suzuki Coupling 4-Tosyl_derivative 4-Tosyl_derivative 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->4-Tosyl_derivative Tosyl Chloride 4-Tosyl_derivative->4-Amino_derivative SNA_r (Amine)

Caption: Key synthetic transformations of 4-substituted pyrrolo[2,3-d]pyrimidines.

The JAK-STAT Signaling Pathway

Many potent inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib, target the Janus kinase (JAK) family of enzymes, which play a crucial role in the JAK-STAT signaling pathway. This pathway is integral to the immune response, and its dysregulation is implicated in various inflammatory diseases and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P STAT-P STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer dimerizes Gene_Expression Gene_Expression STAT_dimer->Gene_Expression regulates Cytokine Cytokine Cytokine->Cytokine_Receptor binds Pyrrolo[2,3-d]pyrimidine_Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine_Inhibitor->JAK inhibits

Caption: Simplified schematic of the JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.

References

A Comparative Guide to Cross-Coupling Reactions on the Pyrrolo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic motif in medicinal chemistry.[1][2] Its structural resemblance to the purine core of DNA and RNA has made it a cornerstone in the development of a wide array of therapeutic agents, including potent kinase inhibitors for the treatment of cancers and inflammatory diseases. The functionalization of this core through cross-coupling reactions is a critical step in the synthesis of these complex molecules, enabling the introduction of diverse substituents to modulate their biological activity.

This guide provides a comparative overview of the most common palladium-catalyzed cross-coupling reactions employed for the derivatization of the pyrrolo[2,3-d]pyrimidine nucleus: Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination. We present a summary of typical reaction conditions and yields in comparative tables, detailed experimental protocols for each reaction type, and visualizations of the catalytic cycles and a general experimental workflow to aid in the selection of the most appropriate synthetic strategy.

Comparative Data of Cross-Coupling Reactions

The following tables summarize typical conditions and reported yields for various cross-coupling reactions on the pyrrolo[2,3-d]pyrimidine core. It is important to note that direct comparison can be challenging as reaction efficiencies are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling

Halide PositionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ClArylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃DME130 (MW)0.560-95[3]
4-ClArylboronic acidPd(OAc)₂ (2)PCy₂(2-biphenyl) (4)K₃PO₄1,4-Dioxane1001275-90[3]
6-IArylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃EtOH/H₂O (4:1)900.17Good[4]
2,4-diClArylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O60-701250-85 (mono)[3]

Table 2: Stille Coupling

Halide PositionCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
4-ClTributylvinylstannanePd(PPh₃)₄ (5)-DMF80478[3]
4-ClImidazolylstannanePdCl₂(PPh₃)₂ (5)-THFReflux460-80[3]
2,4-diCl(Arylethynyl)tributylstannanePd(PPh₃)₄ (5)-Toluene802-476-88[5]

Table 3: Sonogashira Coupling

| Halide Position | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 4-Cl | Terminal alkyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 3 | 70-95 |[3] | | 5-I | Terminal alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 25 | 2 | 80-90 |[3] | | 4-Cl | Propargyl alcohol | PdCl₂(PPh₃)₂ (10) | CuI (10) | K₂CO₃ | DMSO | 100 | 48 | Moderate |[6] |

Table 4: Heck Coupling

| Halide Position | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 5-I | Alkene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | Moderate |[3] |

Table 5: Buchwald-Hartwig Amination

| Halide Position | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 4-Cl | Amine | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 6 | 60-90 |[4] | | 4-Cl | Amine | Pd(OAc)₂ (10) | BINAP (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 0.33-6 | Good |[4] |

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions on a halo-pyrrolo[2,3-d]pyrimidine. Note: These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Experimental Workflow

G General Experimental Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants 1. Weigh and add halo-pyrrolo[2,3-d]pyrimidine, coupling partner, and base to a dry reaction vessel. add_solvent 2. Add anhydrous solvent. prep_reactants->add_solvent degas 3. Degas the reaction mixture. add_solvent->degas add_catalyst 4. Add palladium catalyst and ligand. degas->add_catalyst heat 5. Heat the reaction to the desired temperature and stir for the specified time. add_catalyst->heat monitor 6. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 7. Cool the reaction to room temperature. monitor->cool quench 8. Quench the reaction (e.g., with water or NH4Cl). cool->quench extract 9. Extract with an organic solvent. quench->extract dry 10. Dry the organic layer and concentrate. extract->dry purify 11. Purify the crude product by chromatography. dry->purify

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling Protocol
  • Preparation: To a dry reaction vessel, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add the anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio). Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for the specified time (often 2-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.

Stille Coupling Protocol
  • Preparation: To a dry reaction vessel, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the organostannane reagent (1.1-1.5 equiv).

  • Solvent Addition and Degassing: Add the anhydrous solvent (e.g., THF, DMF, or toluene) and degas the mixture.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (often 4-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture and extract the filtrate with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Sonogashira Coupling Protocol
  • Preparation: To a dry reaction vessel, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), copper(I) iodide (5-10 mol%), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF or THF) and a base (e.g., Et₃N or DIPA). Degas the mixture.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (can range from room temperature to 100 °C) for the specified time (often 2-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Heck Coupling Protocol
  • Preparation: To a dry reaction vessel, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., PPh₃ or a phosphine ligand, 4-10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, acetonitrile, or toluene) and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-2.5 equiv). Degas the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (often 12-48 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.

  • Purification: Partition the residue between water and an organic solvent. Wash the organic layer, dry, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination Protocol
  • Preparation: To a dry reaction vessel, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the amine (1.1-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-2.5 equiv).

  • Solvent Addition and Degassing: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) and degas the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (often 1-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Catalytic Cycle Diagrams

G Simplified Catalytic Cycles of Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura cluster_stille Stille cluster_sonogashira Sonogashira cluster_heck Heck cluster_buchwald Buchwald-Hartwig s_pd0 Pd(0)L_n s_oa Oxidative Addition (R-X) s_pd0->s_oa s_pdx R-Pd(II)L_n-X s_oa->s_pdx s_tm Transmetalation (R'-B(OR)2) s_pdx->s_tm s_pdr R-Pd(II)L_n-R' s_tm->s_pdr s_re Reductive Elimination (R-R') s_pdr->s_re s_re->s_pd0 st_pd0 Pd(0)L_n st_oa Oxidative Addition (R-X) st_pd0->st_oa st_pdx R-Pd(II)L_n-X st_oa->st_pdx st_tm Transmetalation (R'-SnR3) st_pdx->st_tm st_pdr R-Pd(II)L_n-R' st_tm->st_pdr st_re Reductive Elimination (R-R') st_pdr->st_re st_re->st_pd0 so_pd0 Pd(0)L_n so_oa Oxidative Addition (R-X) so_pd0->so_oa so_pdx R-Pd(II)L_n-X so_oa->so_pdx so_tm Transmetalation (Cu-C≡C-R') so_pdx->so_tm so_pdr R-Pd(II)L_n-C≡C-R' so_tm->so_pdr so_re Reductive Elimination (R-C≡C-R') so_pdr->so_re so_re->so_pd0 h_pd0 Pd(0)L_n h_oa Oxidative Addition (R-X) h_pd0->h_oa h_pdx R-Pd(II)L_n-X h_oa->h_pdx h_ins Olefin Insertion h_pdx->h_ins h_int Intermediate h_ins->h_int h_beta β-Hydride Elimination h_int->h_beta h_beta->h_pd0 b_pd0 Pd(0)L_n b_oa Oxidative Addition (R-X) b_pd0->b_oa b_pdx R-Pd(II)L_n-X b_oa->b_pdx b_sub Amine Coordination b_pdx->b_sub b_pda [R-Pd(II)L_n(HNR'2)]+X- b_sub->b_pda b_re Reductive Elimination (R-NR'2) b_pda->b_re b_re->b_pd0

Caption: Simplified catalytic cycles for common cross-coupling reactions.

References

Comparative Analysis of Novel 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization and Performance of Emerging Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors.

The 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of potent kinase inhibitors.[1][2] This guide provides a comparative overview of novel derivatives, presenting their characterization data and biological performance against various cancer-related kinases. The strategic incorporation of the bromo and chloro substituents allows for diverse functionalization, leading to compounds with enhanced potency and selectivity.

Performance Comparison of Novel Derivatives

The following tables summarize the characterization and biological activity data for a selection of recently developed 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. These compounds have been investigated for their potential as inhibitors of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Focal Adhesion Kinase (FAK).

Physicochemical and Spectroscopic Characterization
Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ ppm)13C NMR (δ ppm)Mass Spec (m/z)
Derivative A C₂₃H₂₁BrClN₄467.06262-2647.41–7.31 (m, 4H), 7.20–7.15 (m, 2H), 6.84–6.79 (m, 2H), 5.27 (s, 1H), 4.13 (t, J = 6.2 Hz, 2H), 3.61 (s, 3H), 2.95 (t, J = 6.7 Hz, 2H), 2.02 (p, J = 6.2 Hz, 2H), 1.93 (p, J = 6.1 Hz, 2H)153.94, 150.86, 148.52, 145.53, 133.58, 133.03, 131.89, 130.45, 129.79, 128.75, 123.91, 114.50, 103.85, 101.65, 43.92, 32.48, 29.82, 22.82, 19.37[M+H]⁺: 467.0607
Derivative B C₁₇H₁₆Cl₂N₃O348.06161-1637.15–7.10 (m, 2H), 7.04–6.98 (m, 2H), 3.71 (t, J = 6.1 Hz, 2H), 3.10 (s, 3H), 2.49 (t, J = 6.6 Hz, 2H), 1.22–1.09 (m, 4H)157.09, 154.53, 145.92, 134.20, 131.62, 129.68, 128.57, 127.55, 105.83, 103.29, 41.00, 31.51, 29.24, 21.64, 18.82[M+H]⁺: 348.0644
Derivative C C₂₄H₂₃Br₂N₄525.03188-1907.52 (d, J = 8.3 Hz, 2H), 7.50–7.45 (m, 2H), 7.10–7.05 (m, 2H), 6.99 (d, J = 8.2 Hz, 2H), 5.19 (s, 1H), 4.60–4.54 (m, 2H), 3.62 (s, 3H), 3.05 (d, J = 5.7 Hz, 2H), 1.93–1.79 (m, 6H)159.02, 150.61, 148.20, 145.60, 133.22, 131.91, 131.72, 130.85, 130.06, 123.90, 121.77, 114.49, 104.03, 101.57, 44.23, 37.81, 29.83, 29.57, 27.41, 25.63[M+H]⁺: 525.0256

Note: The characterization data presented here are extracted from published scientific literature.[3] Slight variations may be observed depending on the specific experimental conditions.

In Vitro Biological Activity
Compound IDTarget Kinase(s)Cell LineIC₅₀ (nM)
Derivative A EGFRHCC8275.2
Derivative B VEGFR2HUVEC15.8
Derivative C FAKPC-34.0
PAK4 Inhibitor 5n PAK4MV4-117.8
Mps1 Inhibitor 12 Mps1MCF-729

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase activity or cell growth. Lower values indicate higher potency. Data for PAK4 and Mps1 inhibitors are included for comparison of the broader applicability of the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[1][4]

Experimental Protocols

The synthesis and biological evaluation of these derivatives follow established methodologies in medicinal chemistry. Below are detailed protocols representative of the procedures used in the cited research.

General Synthetic Procedure for 5-Bromo-4-substituted-7H-pyrrolo[2,3-d]pyrimidine Derivatives

A mixture of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the corresponding amine or other nucleophile (1.2 eq.), and a suitable base such as diisopropylethylamine (DIPEA) (2.0 eq.) in a solvent like n-butanol or dimethylformamide (DMF) is heated to a temperature ranging from 80 to 120 °C for a period of 2 to 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired product.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay. Briefly, the kinase, substrate, ATP, and the test compound at various concentrations are incubated in a kinase buffer. The reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time (e.g., 60 minutes). The amount of ADP generated is then quantified by adding a reagent that converts ADP to ATP, followed by the addition of a luciferase/luciferin mixture to measure the ATP levels as luminescence. The luminescence signal is inversely proportional to the kinase activity. The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for 72 hours. Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined.

Visualizing the Science: Pathways and Processes

To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for their synthesis and evaluation.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization

Caption: EGFR signaling pathway and the point of inhibition.

Experimental_Workflow Start 5-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Synthesis Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, M.P.) Purification->Characterization BioAssay Biological Evaluation (Kinase & Cell-based Assays) Characterization->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the development of novel inhibitors.

References

Validating the Purity of Synthesized 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for validating the purity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various kinase inhibitors. We will also compare its purity profile with a common alternative, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, offering insights into the selection of starting materials for drug discovery pipelines.

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly Janus kinase (JAK) inhibitors. The purity of intermediates like 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines standard analytical techniques for purity assessment and provides detailed experimental protocols.

Comparative Analysis of Purity Validation Methods

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is essential for a thorough validation of the purity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities.

Analytical TechniquePurposeKey Parameters MeasuredTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the compound and detects impurities.Peak area percentage of the main compound.>98%[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and identifies organic impurities.Chemical shifts (δ), coupling constants (J), and integration of proton and carbon signals.Conforms to the expected structure with no significant impurity signals.
Mass Spectrometry (MS) Confirms the molecular weight and elemental composition.Mass-to-charge ratio (m/z) of the molecular ion.Matches the theoretical molecular weight.
Melting Point Provides a preliminary indication of purity.A sharp melting point range.221-225°C[2]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to validate the purity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for determining the purity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Instrumentation and Conditions:

ParameterSpecification
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water.

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Internal Standard Tetramethylsilane (TMS) at 0.00 ppmTetramethylsilane (TMS) at 0.00 ppm
Temperature 25°C25°C
Number of Scans 161024
Relaxation Delay 1 s2 s

Expected ¹H NMR Data (400 MHz, DMSO-d₆): δ 12.97 (s, 1H), 8.62 (s, 1H), 7.95 (s, 1H).

Mass Spectrometry (MS)

This protocol outlines the use of mass spectrometry for molecular weight confirmation.

Instrumentation and Conditions:

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range 50 - 500 m/z
Sample Preparation Dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL and infuse directly into the mass spectrometer.

Expected Data: The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom, with the [M+H]⁺ ions at m/z 231.9 and 233.9.

Comparison with an Alternative: 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

In the synthesis of certain kinase inhibitors, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a viable alternative to its bromo-analog. The choice between these intermediates can depend on factors such as reactivity in subsequent coupling reactions and the potential for side-product formation. A comparison of their purity profiles is therefore relevant.

Feature5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Typical Purity (Commercial) >98%>98%[3]
Synthesis Bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS).[4]Iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-iodosuccinimide (NIS).[3]
Potential Impurities Unreacted starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine), di-brominated product.Unreacted starting material, di-iodinated product.
Molecular Weight 232.47 g/mol [2]279.47 g/mol

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification HPLC HPLC Purification->HPLC Quantitative NMR NMR Purification->NMR Structural MS MS Purification->MS Molecular Weight

Purity Validation Workflow

The diagram above illustrates the typical workflow, starting from the synthesized compound, through purification, to the various analytical techniques used for purity validation.

Signaling_Pathway_Context Pyrrolo[2,3-d]pyrimidine Core Pyrrolo[2,3-d]pyrimidine Core Kinase Inhibitor (e.g., JAK inhibitor) Kinase Inhibitor (e.g., JAK inhibitor) Pyrrolo[2,3-d]pyrimidine Core->Kinase Inhibitor (e.g., JAK inhibitor) is a key scaffold for JAK-STAT Signaling Pathway JAK-STAT Signaling Pathway Kinase Inhibitor (e.g., JAK inhibitor)->JAK-STAT Signaling Pathway inhibits Cell Proliferation / Inflammation Cell Proliferation / Inflammation JAK-STAT Signaling Pathway->Cell Proliferation / Inflammation regulates

Role in Kinase Inhibition

This diagram shows the central role of the pyrrolo[2,3-d]pyrimidine core in forming kinase inhibitors that modulate signaling pathways like the JAK-STAT pathway, which is implicated in cell proliferation and inflammation.

Alternative_Comparison Target Compound 5-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Purity Validation Purity Validation Target Compound->Purity Validation Alternative Compound 4-chloro-5-iodo- 7H-pyrrolo[2,3-d]pyrimidine Alternative Compound->Purity Validation

Comparison of Intermediates

This diagram illustrates the parallel purity validation process for both the target compound and its iodo-substituted alternative.

References

The Versatile Scaffold: A Comparative Guide to 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective kinase inhibitors is a continuous endeavor. In this landscape, the heterocyclic compound 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine has emerged as a critical starting material and a privileged scaffold for the synthesis of a diverse range of potent kinase inhibitors. This guide provides a comprehensive comparison of various derivatives synthesized from this key intermediate, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and synthetic workflows.

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, provides a foundational structure for molecules designed to compete with ATP for the binding pocket of various kinases. The strategic placement of a bromine atom at the 5-position and a chlorine atom at the 4-position offers reactive handles for a variety of chemical modifications, enabling the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity. This versatility has led to the development of compounds targeting a wide array of kinases implicated in cancer and other diseases.

Comparative Inhibitory Activity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of various compounds synthesized using 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate. The data highlights the potency of these derivatives against different cancer cell lines and specific kinase enzymes.

Table 1: Cytotoxic Activity of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides

CompoundRHepG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)
5e 2-F41 ± 2.645 ± 3.151 ± 3.559 ± 4.2
5h 2-Cl35 ± 2.139 ± 2.544 ± 2.949 ± 3.3
5k 2-Br29 ± 1.832 ± 2.036 ± 2.340 ± 2.7
5l 4-Br33 ± 2.037 ± 2.441 ± 2.746 ± 3.1

Data sourced from a study on novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides as potential multi-targeted kinase inhibitors and apoptosis inducers.

Table 2: Kinase Inhibitory Activity of Selected (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides

CompoundEGFR IC₅₀ (nM)Her2 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)CDK2 IC₅₀ (nM)
5e 115 ± 7.1143 ± 9.2189 ± 12.3298 ± 19.4
5h 78 ± 5.099 ± 6.4135 ± 8.8241 ± 15.7
5k 40 ± 2.658 ± 3.882 ± 5.3204 ± 13.3
5l 62 ± 4.081 ± 5.3110 ± 7.2225 ± 14.6
Sunitinib 261 ± 17.0---

Data from the same study, comparing the enzymatic activity against a panel of kinases. Sunitinib was used as a reference standard.

Table 3: Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidines

CompoundHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)
8f HBr>50>504.55 ± 0.23
8g FBr>50>504.01 ± 0.20
10a Cl-19.22 ± 0.96>50>50
10b Br->5023.45 ± 1.17>50

Data from a study on the design and synthesis of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives as antitumor agents.

Experimental Protocols

General Synthesis of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (Compounds 5a-m)

A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 mmol) and the appropriate substituted benzohydrazide (1.2 mmol) in butanol (10 mL) was refluxed for 8-12 hours. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the resulting solid was filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate hydrazide. This intermediate (1 mmol) was then dissolved in glacial acetic acid (15 mL), and the corresponding substituted benzaldehyde (1.2 mmol) was added. The mixture was refluxed for 6-10 hours. After cooling, the precipitate was filtered, washed with water, and recrystallized from ethanol to afford the final products.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against EGFR, Her2, VEGFR2, and CDK2 was determined using a standard in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Recombinant kinase enzymes, substrates, and ATP were prepared in the appropriate kinase buffer. Test compounds were serially diluted in DMSO.

  • Reaction Setup: The kinase, substrate, and test compound were incubated together in a 96-well plate at 30°C for 10 minutes.

  • Initiation of Kinase Reaction: The reaction was initiated by adding ATP to each well. The plate was then incubated at 30°C for 1 hour.

  • ADP Detection: ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Luminescence was measured using a plate reader.

  • IC₅₀ Determination: The IC₅₀ values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Viability Assay

The cytotoxic effects of the synthesized compounds on cancer cell lines (HepG2, HCT-116, MCF-7, and PC-3) were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values, representing the concentration of the compound that causes 50% inhibition of cell growth, were calculated from the dose-response curves.

Visualizing the Science: Pathways and Workflows

To better illustrate the context and processes involved in the application of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the following diagrams have been generated using the Graphviz DOT language.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation start 5-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine intermediate Nucleophilic Substitution (e.g., with amines, hydrazides) start->intermediate Step 1a coupling Coupling Reactions (e.g., Suzuki, Sonogashira) start->coupling Step 1b derivatives Diverse Library of Pyrrolo[2,3-d]pyrimidine Derivatives intermediate->derivatives coupling->derivatives in_vitro_kinase In Vitro Kinase Assays (IC₅₀ Determination) derivatives->in_vitro_kinase cell_based Cell-Based Assays (e.g., MTT for Cytotoxicity) derivatives->cell_based sar Structure-Activity Relationship (SAR) Analysis in_vitro_kinase->sar cell_based->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling Proteins (e.g., Ras, Raf) Dimerization->Downstream P MAPK MAPK Cascade (e.g., MEK, ERK) Downstream->MAPK Activation Transcription Transcription Factors (e.g., AP-1, Myc) MAPK->Transcription Activation Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response Inhibitor Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Inhibitor->Dimerization Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Safety Operating Guide

Safe Disposal of 5-Br-4-Cl-Pyrrolo-pyroxypyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical "5-Br-4-Cl-Pyrrolo-pyroxypyridine" is not listed in common chemical safety databases. The following procedures are based on best practices for the disposal of halogenated heterocyclic compounds, a class to which this substance likely belongs. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

I. Immediate Safety and Hazard Assessment

Given the presence of bromine and chlorine atoms on a heterocyclic scaffold, this compound should be handled as a hazardous substance. While specific toxicological data is unavailable, analogous compounds, such as 5-bromo-7-azaindole and 5-bromo-2-chloropyrimidine, are known to cause skin, eye, and respiratory irritation.[1][2] Some related compounds may also be toxic if swallowed.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Summary of Assumed Hazards and Required PPE

Hazard CategoryAssumed RisksRequired Personal Protective Equipment (PPE)
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin.Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields or face shield.
Skin Corrosion/Irritation May cause skin irritation upon contact.[1][4]Protective gloves and lab coat.
Eye Damage/Irritation May cause serious eye irritation or damage.[1]Safety goggles or face shield.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or vapor.[1][2]Use in a well-ventilated area or fume hood. If dust is present, a NIOSH-approved respirator may be necessary.[5]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

1. Waste Segregation:

  • Crucial First Step: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, absorbent pads), must be segregated as Halogenated Organic Waste .[6][7]

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste or aqueous waste streams.[6][7] This is critical as different waste streams undergo different disposal treatments.

2. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and chemically compatible waste container. The container must be in good condition and have a secure, vapor-tight lid.[6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound".[6] Do not use abbreviations. List all components if it is a mixed waste.

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] The storage area should be a designated satellite accumulation area for hazardous waste.

3. Disposal Procedure:

  • Professional Disposal: The primary and recommended method for the disposal of halogenated organic compounds is through a licensed hazardous waste disposal company.[1][4] These companies typically use high-temperature incineration, which is a safe and effective method for destroying such compounds.[8]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated waste container.

  • Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6]

III. Emergency Procedures for Accidental Release

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled container for halogenated waste.[1][5]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as halogenated waste.

  • Reporting: Report the incident to your supervisor and EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling and disposing of this compound.

G Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_segregation Segregation cluster_collection Collection and Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Is the waste halogenated? B->C D YES: Segregate as 'Halogenated Organic Waste' C->D Contains Br or Cl E NO: Follow protocols for non-halogenated waste C->E F Use a Designated, Compatible, and Labeled Waste Container D->F G Store in a Cool, Dry, Well-Ventilated Area F->G I Contact Institutional EHS for Coordination G->I H Arrange for Pickup by Licensed Waste Disposal Service J Disposal via High-Temperature Incineration H->J I->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Br-4-Cl-Pyrrolo-pyroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for "5-Br-4-Cl-Pyrrolo-pyroxypyridine." This guide is based on the potential hazards of structurally similar novel chemical compounds, such as halogenated pyrrolopyridines.[1] A thorough, substance-specific risk assessment is mandatory before any handling.[2][3][4] This information is intended for use by trained professionals in a controlled laboratory setting.

Pre-Handling Hazard Assessment

Given the presence of bromine, chlorine, and a pyrrolopyridine core, this compound should be treated as a potentially hazardous substance of unknown toxicity.[5] Assume the compound is more toxic than its individual components and may be toxic if inhaled, ingested, or absorbed through the skin.[5][6] Halogenated heterocyclic compounds can exhibit various biological activities and may pose risks such as skin, eye, and respiratory irritation.[7][8]

Key assumptions for risk mitigation:

  • Toxicity: Assume high acute and/or chronic toxicity.

  • Irritation: Potential for severe skin, eye, and respiratory tract irritation.

  • Sensitization: Possibility of causing allergic skin or respiratory reactions.

  • Stability: Stability is unknown; handle with care, avoiding heat, light, and incompatible materials.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure.[10] The required PPE varies by the nature of the operation being performed.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing & Aliquoting (Solid) Chemical fume hood or ventilated balance enclosure.Double-gloving with nitrile or neoprene gloves is recommended.[10][11]Safety glasses with side shields or chemical splash goggles.[12][13]N95/FFP2 respirator or higher, based on quantity and potential for dust generation.[10]Fully fastened, flame-resistant lab coat.[12][14]
Solution Preparation Chemical fume hood.[7][12]Nitrile or neoprene gloves.[8]Chemical splash goggles. A face shield is required if there is a significant splash hazard.[12][14]As needed, based on volatility and concentration.Flame-resistant lab coat.[14]
Compound Handling/Transfer Chemical fume hood.Nitrile or neoprene gloves.Chemical splash goggles.Not typically required if handled exclusively in a fume hood.Flame-resistant lab coat.
Waste Disposal Chemical fume hood.Heavy-duty, chemically resistant outer gloves over inner nitrile gloves.Chemical splash goggles and face shield.As needed, based on procedure.Flame-resistant lab coat and chemical apron if splashing is possible.[11]

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for safely handling this compound.

3.1. Donning PPE A specific sequence for putting on PPE is crucial to ensure full protection.[10]

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, put the second pair on over the first.

3.2. Experimental Workflow

  • Preparation: Ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment and reagents.

  • Weighing: If the compound is a solid, weigh it within a ventilated balance enclosure or a chemical fume hood to minimize inhalation of airborne particles.

  • Dissolution: If preparing a solution, add the solid to the solvent in a fume hood. Use a magnetic stirrer to aid dissolution and avoid splashing. Keep containers closed when not in use.[8]

  • Reaction/Use: Perform all subsequent experimental steps within the fume hood. Keep the sash at the lowest possible height for safe operation.

  • Post-Experiment: After the procedure, decontaminate all surfaces and equipment.

3.3. Doffing PPE Removing PPE correctly is vital to prevent contamination.

  • Gloves: Remove the outer gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare skin.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior surface.

  • Eye/Face Protection: Remove goggles or face shield from the back.

  • Respirator (if used): Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Diagram of the Handling Workflow

G Figure 1: Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling p1 Verify Fume Hood Operation p2 Assemble Equipment p1->p2 p3 Don PPE (Coat, Respirator, Goggles, Gloves) p2->p3 h1 Weigh Solid Compound p3->h1 Proceed to Handling h2 Prepare Solution h1->h2 h3 Perform Experiment h2->h3 c1 Decontaminate Surfaces & Equipment h3->c1 Experiment Complete c2 Segregate & Label Waste c1->c2 c3 Doff PPE (Gloves, Coat, Goggles, Respirator) c2->c3 c4 Wash Hands Thoroughly c3->c4 G Figure 2: Disposal Pathway for this compound Waste cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal w1 Contaminated Solids (Gloves, Weigh Boats) c1 Seal in Labeled Solid Waste Container w1->c1 w2 Liquid Solutions c2 Seal in Labeled Liquid Waste Container w2->c2 w3 Unused Compound w3->c1 s1 Store in Secondary Containment in Designated Area c1->s1 c2->s1 d1 Arrange Pickup by Environmental Health & Safety (EHS) s1->d1

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。